molecular formula C6H14N2O3S B7975907 2-(Morpholin-4-yl)ethane-1-sulfonamide

2-(Morpholin-4-yl)ethane-1-sulfonamide

Numéro de catalogue: B7975907
Poids moléculaire: 194.25 g/mol
Clé InChI: FLTFNDWATZHOMG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Morpholin-4-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C6H14N2O3S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-morpholin-4-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTFNDWATZHOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. The document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis and purification, and discusses its potential, though largely unexplored, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may encounter this compound, either as a synthetic byproduct or as a potential scaffold for new molecular entities.

Introduction

This compound is an organic compound featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide group. While not extensively studied, its structural motifs—the sulfonamide functional group and the morpholine heterocycle—are prevalent in a wide array of biologically active molecules. The sulfonamide group is a cornerstone of various pharmaceuticals, including antibacterial, and anti-inflammatory agents. The morpholine ring is a common substituent in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.

Primarily, this compound is documented in the chemical literature as a byproduct in the synthesis of diazo compounds.[1] Its own biological activities and potential applications remain largely uncharacterized. This guide aims to consolidate the known information and provide a theoretical framework for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, experimentally determined values for properties such as melting and boiling points are not consistently reported in the reviewed literature.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Morpholineethanesulfonamide[1]
CAS Number 4945-80-6[1]
Molecular Formula C₆H₁₄N₂O₃S[1]
Molecular Weight 194.25 g/mol N/A
Appearance Solid[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml).[1]
pKa Not experimentally determined for the sulfonamide. The related 2-(N-Morpholino)ethanesulfonic acid (MES) has a pKa of approximately 6.15 at 20°C.[2]
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride would be reacted with ammonia (B1221849). The precursor, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, can be synthesized from 2-morpholinoethanamine.

Step 1: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride

  • Reactants: 2-morpholinoethanamine, sodium nitrite (B80452), hydrochloric acid, sulfur dioxide, and a copper(II) chloride catalyst.

  • Procedure:

    • Diazotize 2-morpholinoethanamine with sodium nitrite and hydrochloric acid at a low temperature (0-5 °C) to form the corresponding diazonium salt.

    • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(II) chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The sulfonyl chloride is formed through a Sandmeyer-type reaction.

    • After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.

  • Procedure:

    • Dissolve the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated to give the crude this compound.

Purification

The crude product can be purified using standard laboratory techniques.

  • Recrystallization: This is an effective method for purifying solid organic compounds.

    • Dissolve the crude sulfonamide in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol-water mixture).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be employed.

    • A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be determined by TLC analysis.

    • The crude product is loaded onto the column and eluted with the chosen solvent system to separate the desired compound from impurities.

Mandatory Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification A 2-Morpholinoethanamine B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C D Reaction with SO₂ (CuCl₂ catalyst) C->D E 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride D->E F 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride G Ammonolysis (Conc. NH₃) F->G H Crude Product G->H I Crude Product J Recrystallization or Column Chromatography I->J K Pure this compound J->K G Structural Relationships A 2-Morpholinoethanamine (Precursor) B 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (Intermediate) A->B Diazotization & Reaction with SO₂ C This compound (Target Compound) B->C Ammonolysis D 2-(N-Morpholino)ethanesulfonic acid (MES) (Related Compound) C->D Structural Analogue (Sulfonamide vs. Sulfonic Acid)

References

In-Depth Technical Guide to the Structure Elucidation of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(Morpholin-4-yl)ethane-1-sulfonamide. While this compound is noted as a byproduct in certain chemical reactions, detailed academic studies on its direct synthesis and biological activity are not extensively published. This document consolidates available information and presents a putative synthetic route and predicted analytical data based on established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related morpholino-sulfonamide compounds.

Introduction

This compound is a chemical entity featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide functional group. Its chemical formula is C₆H₁₄N₂O₃S, with a molecular weight of approximately 194.25 g/mol [1]. The presence of both the morpholine moiety, a common scaffold in medicinal chemistry, and the sulfonamide group, a well-established pharmacophore, suggests potential for biological activity. This compound has been identified as a byproduct in the synthesis of diazo compounds, indicating its chemical stability[2]. The structural elucidation of such molecules is critical for understanding their chemical properties and exploring their potential in drug discovery and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a saturated six-membered morpholine ring, with the nitrogen atom linked to an ethanesulfonamide (B75362) chain.

Key Structural Features:

  • Morpholine Ring: A heterocyclic amine that often imparts favorable pharmacokinetic properties to drug candidates.

  • Sulfonamide Group (-SO₂NH₂): A functional group known for a wide range of biological activities, including antimicrobial and diuretic effects.

  • Ethyl Linker: A two-carbon chain connecting the morpholine and sulfonamide moieties.

A diagram of the chemical structure is presented below.

Figure 1: Chemical Structure of this compound

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₄N₂O₃S
Molecular Weight194.25 g/mol
XLogP3-1.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Data predicted using computational models.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G start Sodium 2-morpholinoethanesulfonate step1 Reaction with PCl₅ or SOCl₂ start->step1 intermediate 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride step1->intermediate step2 Amination with aqueous Ammonia (B1221849) intermediate->step2 product This compound step2->product

Figure 2: Proposed Synthetic Workflow
Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (Intermediate)

This intermediate can be synthesized from the corresponding sulfonic acid or its salt.

Experimental Protocol:

  • Reactants: Sodium 2-morpholinoethanesulfonate and a chlorinating agent (e.g., phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)).

  • Procedure:

    • In a fume hood, suspend sodium 2-morpholinoethanesulfonate in an inert solvent such as dichloromethane (B109758) or chloroform.

    • Cool the suspension in an ice bath.

    • Slowly add the chlorinating agent (e.g., PCl₅) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture carefully onto crushed ice to quench the excess chlorinating agent.

    • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Synthesis of this compound (Final Product)

The final product is obtained by the amination of the sulfonyl chloride intermediate.

Experimental Protocol:

  • Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.

  • Procedure:

    • Dissolve the crude 2-(morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone.

    • Cool the solution in an ice bath.

    • Add an excess of cold, concentrated aqueous ammonia dropwise with vigorous stirring.

    • Stir the reaction mixture at room temperature for several hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Structure Elucidation and Characterization Data

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known spectral characteristics of morpholine and sulfonamide-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.80s2H-SO₂NH₂
~ 3.60t, J = 4.8 Hz4H-O-CH₂ -CH₂-N-
~ 3.15t, J = 6.4 Hz2H-CH₂ -SO₂NH₂
~ 2.70t, J = 6.4 Hz2H-N-CH₂ -CH₂-SO₂NH₂
~ 2.50t, J = 4.8 Hz4H-O-CH₂-CH₂ -N-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 66.0-O-C H₂-CH₂-N-
~ 53.5-N-C H₂-CH₂-SO₂NH₂
~ 52.0-O-CH₂-C H₂-N-
~ 50.0-C H₂-SO₂NH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (sulfonamide)
2950-2800MediumC-H stretching (aliphatic)
1350-1310StrongAsymmetric SO₂ stretching
1160-1120StrongSymmetric SO₂ stretching
1115-1085StrongC-O-C stretching (morpholine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
195.08[M+H]⁺
217.06[M+Na]⁺
114.09[M - SO₂NH₂]⁺
86.08[Morpholine - H]⁺

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural components are present in numerous biologically active molecules. Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and dihydrofolate synthase. The morpholine ring is often incorporated into drug candidates to improve their pharmacological properties.

Given these features, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a molecule of this class is the Carbonic Anhydrase inhibition pathway, which is relevant in conditions like glaucoma and certain types of cancer.

G cluster_0 Cell Membrane CA_IX Carbonic Anhydrase IX (CA IX) H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Molecule This compound Molecule->CA_IX Inhibition CO2_H2O CO₂ + H₂O CO2_H2O->CA_IX Catalysis pH_decrease Extracellular pH decrease H_HCO3->pH_decrease Tumor_progression Tumor Progression & Metastasis pH_decrease->Tumor_progression

Figure 3: Hypothetical Signaling Pathway Modulation

Conclusion

This technical guide provides a detailed, albeit partially predictive, elucidation of the structure of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for the practical synthesis and characterization of this compound. While its biological role remains to be investigated, the presence of key pharmacophores suggests that it could be a valuable starting point for medicinal chemistry programs. Further research is warranted to explore its synthesis, confirm its structure through empirical data, and evaluate its potential biological activities.

References

Unraveling the Enigma: The Pharmacological Profile of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(Morpholin-4-yl)ethane-1-sulfonamide. This compound is predominantly documented as a byproduct in the chemical synthesis of diazo compounds, with a notable absence of in-depth pharmacological studies to elucidate its biological targets and signaling pathways. [1][2][3]

While the core focus of this guide was to provide a detailed technical overview of this compound's mechanism of action, the available data is insufficient to construct a comprehensive pharmacological profile. Research into its potential as a therapeutic agent is not publicly available, and therefore, quantitative data on its efficacy, such as IC50 or Ki values, remains unpublished. Similarly, detailed experimental protocols for assessing its biological activity are not described in the current body of scientific literature.

The Broader Context: The Sulfonamide Class of Compounds

To provide a contextual framework, it is pertinent to discuss the well-established mechanism of action for the broader class of sulfonamide-containing drugs. Many sulfonamides are known for their antimicrobial properties.[4] These compounds typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[4]

It is critical to emphasize that this is a general mechanism for a class of compounds and there is no evidence to suggest that this compound acts as an antibacterial agent or inhibits the folic acid synthesis pathway.

Limited Insights and Future Directions

One source suggests that this compound has been investigated for its potential as an enzyme inhibitor.[5] The proposed, though unverified, mechanism involves the compound binding to the active site of specific, yet unnamed, enzymes. This binding could potentially block substrate access and prevent catalytic activity, thereby modulating cellular functions.[5] However, the absence of specific target enzymes or detailed biochemical assays in the public domain makes it impossible to validate or expand upon this claim.

The following diagram illustrates a hypothetical and generalized workflow for investigating the mechanism of action of a novel compound like this compound, should such research be undertaken in the future.

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Elucidation cluster_2 Preclinical Development A Compound Synthesis & Purification B High-Throughput Screening (e.g., Phenotypic Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Lead Compound Identified C->D E In Vitro Validation (Enzyme Inhibition Assays) D->E F Cell-Based Assays (Signaling Pathway Analysis) D->F G Binding Affinity Determination (e.g., SPR, ITC) E->G I In Vivo Efficacy Models F->I H Structural Biology (e.g., X-ray Crystallography, Cryo-EM) G->H J ADME/Tox Studies I->J K Candidate for Clinical Trials J->K

Figure 1: A generalized workflow for drug discovery and mechanism of action studies.

References

potential biological targets of morpholine sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of Morpholine (B109124) Sulfonamides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the known biological targets of morpholine sulfonamides, a chemical scaffold of significant interest in medicinal chemistry. The versatility of the morpholine ring, combined with the sulfonamide functional group, has led to the development of potent and selective modulators of various enzymes and ion channels. This document details the quantitative data for these interactions, the experimental protocols used to determine them, and the signaling pathways in which these targets are involved.

Enzyme Inhibitors

Morpholine sulfonamides have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.

Gamma-Secretase (γ-Secretase)

Gamma-secretase is an intramembrane protease complex centrally involved in the amyloidogenic processing of the amyloid precursor protein (APP). Inhibition of γ-secretase is a major therapeutic strategy for Alzheimer's disease, as it reduces the production of the neurotoxic amyloid-β (Aβ) peptides.

Quantitative Data: Inhibition of γ-Secretase by Morpholine N-Arylsulfonamides

CompoundDescriptionAβ40 Inhibition IC50 (nM)Reference
1 2,6-disubstituted morpholine N-arylsulfonamide7[1]
2 Orally active morpholine N-arylsulfonamidePotent (specific value not in abstract)[1]

Experimental Protocol: γ-Secretase Activity Assay

This protocol describes a cell-free assay to measure the activity of γ-secretase and the inhibitory potential of test compounds.

Materials:

  • Cell line overexpressing APP (e.g., HEK293-APP).

  • Cell lysis buffer (e.g., CHAPSO-containing buffer).

  • Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore like EDANS and a quencher like DABCYL).

  • Test compounds (morpholine sulfonamides) dissolved in DMSO.

  • Known γ-secretase inhibitor (e.g., L-685,458) as a positive control.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Membrane Preparation: Harvest cells overexpressing APP and prepare membrane fractions by homogenization and differential centrifugation.

  • Solubilization: Solubilize the membrane preparation with a detergent-containing buffer (e.g., CHAPSO) to extract the active γ-secretase complex.

  • Assay Setup: In a 96-well plate, add the solubilized membrane preparation, reaction buffer, and the test compound or control at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα APP->sAPPalpha α-secretase C83 C83 fragment sAPPbeta sAPPβ APP->sAPPbeta β-secretase C99 C99 fragment p3 p3 peptide C83->p3 γ-secretase AICD AICD C83->AICD γ-secretase C99->AICD γ-secretase Abeta Amyloid-β (Aβ) (Neurotoxic) C99->Abeta Plaques Amyloid Plaques Abeta->Plaques

Caption: Amyloid Precursor Protein (APP) processing pathways.

Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)

TACE is a metalloprotease that cleaves the membrane-bound precursor of tumor necrosis factor-α (TNF-α) to release the soluble, active cytokine. As TNF-α is a key mediator of inflammation, TACE inhibitors are being investigated for the treatment of inflammatory diseases like rheumatoid arthritis.

Quantitative Data: Inhibition of TACE by Thiomorpholine Sulfonamide Hydroxamates

CompoundDescriptionTACE Inhibition IC50 (nM)MMP-13 Inhibition IC50 (nM)Reference
5h Thiomorpholine sulfonamide hydroxamate3120[6]
TMI-1 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide2>1000 (for MMP-1)[7]

Experimental Protocol: TACE Activity Assay

This protocol outlines a fluorometric method for measuring TACE activity.

Materials:

  • Recombinant human TACE.

  • TACE assay buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).

  • Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • Test compounds (thiomorpholine sulfonamides) in DMSO.

  • A broad-spectrum metalloproteinase inhibitor (e.g., GM6001) as a positive control.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.

  • Assay Setup: To the wells of a 96-well plate, add the test compound or control, followed by the diluted TACE enzyme solution.

  • Reaction Initiation: Start the reaction by adding the diluted substrate solution to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8][9][10]

Signaling Pathway: TNF-α Signaling

TNF_alpha_signaling cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation Gene Expression Nucleus->Inflammation Transcription

Caption: Simplified TNF-α signaling pathway via TNFR1.

Dihydropteroate (B1496061) Synthase (DHPS)

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Since this pathway is absent in humans, DHPS is an excellent target for antibacterial agents. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).

Quantitative Data: Antibacterial Activity of Sulfonamides

Compound ClassTarget OrganismActivity MeasureValueReference
SulfonamidesVarious bacteriaMICVaries widely[11][12]

Experimental Protocol: Dihydropteroate Synthase (DHPS) Assay

This protocol describes a coupled enzymatic assay to measure DHPS activity.

Materials:

  • Purified DHPS enzyme.

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP).

  • Coupling enzyme: Dihydrofolate reductase (DHFR).

  • Cofactor: NADPH.

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6).

  • Test compounds (sulfonamides) in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer.

Procedure:

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the test compound or DMSO control.

  • Enzyme Addition: Add the DHPS enzyme to the mixture.

  • Reaction Initiation: Start the reaction by adding the substrates PABA and DHPP.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, oxidizing NADPH to NADP+. This oxidation leads to a decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[13][14]

Signaling Pathway: Bacterial Folic Acid Biosynthesis

Folic_Acid_Biosynthesis GTP GTP DHPPP Dihydroneopterin triphosphate GTP->DHPPP GTP cyclohydrolase I DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHPPP->DHPP DHP Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Precursors Nucleotide & Amino Acid Synthesis THF->Precursors

Caption: Bacterial folic acid biosynthesis pathway.[1][15][16][17][18]

Ion Channel Modulators

Morpholine sulfonamides have also emerged as potent modulators of ion channels, particularly those involved in pain signaling.

Voltage-Gated Sodium Channel Nav1.7

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, where it plays a critical role in the transmission of pain signals. Blockers of Nav1.7 are therefore highly sought after as potential analgesics.

Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides

| Compound | Description | Nav1.7 Inhibition IC50 (nM) | Nav1.5 Inhibition IC50 (µM) | Selectivity (Nav1.5/Nav1.7) | Reference | |---|---|---|---|---| | 10o | Aryl sulfonamide with tetrahydropyrrole group | 0.64 | 33.61 | >50,000 |[19] | | 10n | Aryl sulfonamide with morpholine moiety | 5.38 | >30 | >5576 |[19] | | 10p | Aryl sulfonamide with morpholine moiety | 12.47 | >30 | >2406 |[19] | | 10q | Aryl sulfonamide with morpholine moiety | 33.52 | >30 | >895 |[19] |

Experimental Protocol: Electrophysiological Assay for Nav1.7 Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of compounds on Nav1.7 channels.

Materials:

  • Cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Micropipettes.

  • Intracellular solution (pipette solution).

  • Extracellular solution (bath solution).

  • Test compounds (morpholine sulfonamides) dissolved in the extracellular solution.

Procedure:

  • Cell Culture: Culture the Nav1.7-expressing cells on coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Form a high-resistance seal (gigaohm seal) between the micropipette filled with intracellular solution and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a negative holding potential (e.g., -120 mV) where most channels are in the closed state.

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current mediated by Nav1.7 channels.

  • Compound Application:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

    • Record the currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after compound application.

    • Calculate the percentage of current inhibition.

    • Repeat for a range of concentrations to construct a dose-response curve and determine the IC50 value.[20][21][22][23]

Signaling Pathway: Nav1.7 in Pain Transmission

Pain_Signaling Noxious_Stimulus Noxious Stimulus (Heat, Mechanical) Nociceptor Nociceptor (Peripheral Neuron) Noxious_Stimulus->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 activates AP_Generation Action Potential Generation Nav17->AP_Generation Spinal_Cord Spinal Cord (Dorsal Horn) AP_Generation->Spinal_Cord propagates to Neurotransmitter_Release Neurotransmitter Release Spinal_Cord->Neurotransmitter_Release Brain Brain Neurotransmitter_Release->Brain signals to Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Role of Nav1.7 in the pain signaling pathway.[24][25][26][27][28]

Conclusion

The morpholine sulfonamide scaffold has proven to be a valuable starting point for the development of potent and selective modulators of a diverse range of biological targets. The examples provided in this guide, from enzymes involved in neurodegeneration and inflammation to ion channels critical for pain sensation, highlight the broad therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field to further explore and optimize morpholine sulfonamides for future drug development endeavors.

References

An In-depth Technical Guide on 2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS 4945-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholin-4-yl)ethane-1-sulfonamide, with the CAS number 4945-80-6, is a chemical compound characterized by the presence of a morpholine (B109124) ring and a sulfonamide group. Its alternative synonym is 4-Morpholineethanesulfonamide. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis as a byproduct, and a discussion of its known and potential biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 4945-80-6
Molecular Formula C₆H₁₄N₂O₃S
Molecular Weight 194.25 g/mol
Appearance Solid
Purity ≥98% (as commercially available)[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml).[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
SMILES O=S(N)(CCN1CCOCC1)=O
InChI InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10)
InChIKey FLTFNDWATZHOMG-UHFFFAOYSA-N

Synthesis

This compound is primarily reported as a byproduct in the diazo transfer reaction using β-(cycloalkylamino)ethanesulfonyl azides.[1][2] The synthesis of the parent β-(morpholino)ethanesulfonyl azide (B81097) is a precursor to the reaction where the title compound is formed.

Experimental Protocol: Synthesis of β-(Morpholino)ethanesulfonyl azide and formation of this compound as a byproduct

This protocol is adapted from the work of Shafran, Y.M., Silaichev, P.S., and Bakulev, V.A. (2019).[2]

Materials:

Procedure:

Step 1: Synthesis of 2-Morpholinoethanesulfonyl chloride

  • A solution of 2-chloroethanesulfonyl chloride (1 equivalent) in dichloromethane is added dropwise to a cooled (0-5°C) solution of morpholine (2.2 equivalents) in dichloromethane.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-morpholinoethanesulfonyl chloride.

Step 2: Synthesis of β-(Morpholino)ethanesulfonyl azide

  • To a solution of 2-morpholinoethanesulfonyl chloride (1 equivalent) in a suitable solvent, sodium azide (1.5 equivalents) is added.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours) to allow for the azide formation.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain β-(morpholino)ethanesulfonyl azide.

Step 3: Diazo Transfer Reaction and Formation of this compound

  • The synthesized β-(morpholino)ethanesulfonyl azide (1 equivalent) is used as a diazo transfer agent.

  • In a typical reaction, the sulfonyl azide is reacted with an active methylene compound (e.g., dimedone, 1 equivalent) in the presence of a base (e.g., triethylamine, 1.1 equivalents) in a solvent like acetonitrile.

  • During this reaction, the desired diazo compound is formed, and This compound is generated as a water-soluble byproduct.[2][3]

  • The reaction mixture is typically purified by column chromatography. Due to its high polarity and good water solubility, the byproduct, this compound, can be easily separated from the main product by washing the reaction mixture with water.[3]

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Morpholinoethanesulfonyl chloride cluster_1 Step 2: Synthesis of β-(Morpholino)ethanesulfonyl azide cluster_2 Step 3: Diazo Transfer and Byproduct Formation A 2-Chloroethanesulfonyl chloride D Reaction at 0-5°C, then RT A->D B Morpholine B->D C Dichloromethane C->D E Workup (Washing, Drying, Concentration) D->E F 2-Morpholinoethanesulfonyl chloride E->F G 2-Morpholinoethanesulfonyl chloride I Reaction at RT G->I H Sodium azide H->I J Workup (Washing, Drying, Concentration) I->J K β-(Morpholino)ethanesulfonyl azide J->K L β-(Morpholino)ethanesulfonyl azide P Diazo Transfer Reaction L->P M Active Methylene Compound M->P N Base (e.g., Triethylamine) N->P O Acetonitrile O->P Q Diazo Compound (Main Product) P->Q R This compound (Byproduct) P->R S Purification (Column Chromatography/Washing) Q->S R->S G A Compound Synthesis and Purification B In vitro Screening Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Hit Identification B->C D Cell-based Assays (e.g., Cytotoxicity, Target Engagement) C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F G In vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

References

An In-depth Technical Guide to the Stability and Storage of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability and degradation studies specifically for 2-(Morpholin-4-yl)ethane-1-sulfonamide are limited. This guide is therefore based on the available data for the compound, established chemical principles of its core functional groups—sulfonamide and morpholine (B109124)—and standard pharmaceutical industry practices for stability and forced degradation studies.

Introduction

This compound is a chemical compound that features both a morpholine ring and a sulfonamide group. It is known as a byproduct in the synthesis of diazo compounds[1][2][3]. Understanding its stability and establishing appropriate storage conditions are critical for its use in research and development, ensuring the integrity and reproducibility of experimental results. This document provides a comprehensive overview of the known stability profile, recommended storage conditions, and a generalized framework for assessing the stability of this compound.

Physicochemical Properties and Known Storage Conditions

While detailed quantitative stability data is scarce, some key information has been collated from chemical suppliers and databases.

PropertyDataSource
Molecular Formula C₆H₁₄N₂O₃S[1][2]
Molecular Weight 194.2 g/mol [1][2]
Appearance Solid[1][2]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)[1]
Recommended Storage -20°C for long-term storage[1]
Reported Stability ≥ 4 years at -20°C[1]
Shipping Conditions Room temperature in the continental US; may vary elsewhere[1][3][4]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways common to sulfonamides and morpholine-containing compounds. These pathways can be investigated through forced degradation studies.

  • Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Generally, sulfonamides exhibit greater stability in neutral to alkaline environments and are more prone to degradation in acidic solutions[5]. The morpholine ring is generally stable to hydrolysis.

  • Oxidative Degradation: The nitrogen and sulfur atoms in the molecule can be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to probe this degradation pathway.

  • Photodegradation: Many sulfonamides are known to be sensitive to UV or visible light, which can lead to the formation of photolytic degradation products[6][7].

  • Thermal Degradation: While morpholine itself is considered thermally stable[1][8], the overall molecule's stability at elevated temperatures should be assessed to understand its degradation profile under heat stress.

The following diagram illustrates the potential degradation pathways that should be considered for this molecule.

G Potential Degradation Pathways A This compound B Hydrolysis (Acidic/Basic Conditions) A->B H⁺ / OH⁻ C Oxidation (e.g., H₂O₂) A->C [O] D Photolysis (UV/Visible Light) A->D E Thermolysis (Elevated Temperature) A->E Δ F Degradation Products B->F C->F D->F E->F

Figure 1: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the available information and general best practices for chemical storage, the following conditions are recommended:

  • Long-Term Storage: For maximum stability, the compound should be stored at or below -20°C in a tightly sealed container.

  • Short-Term Storage: For routine use, storage at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption.

  • Protection from Light: To mitigate potential photodegradation, the compound should be stored in an amber vial or other light-protecting container.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Handling: When handling, avoid exposure to high humidity and extreme temperatures. Use in a well-ventilated area.

General Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify potential degradants and establish a stability-indicating analytical method[9].

5.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

5.2. Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 6, 12, and 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. After incubation, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature such as 80°C. Also, heat the stock solution at 80°C. Analyze at various time points.

  • Photostability: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[10][11]. A control sample should be kept in the dark at the same temperature.

5.3. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point for sulfonamides.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

The following diagram outlines the general workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C, Solid & Solution) D->F E Photolytic (ICH Q1B Light Source) E->F G HPLC-PDA Analysis F->G H Data Evaluation (Peak Purity, % Degradation) G->H I Identify Degradation Products (LC-MS/MS) H->I J Elucidate Degradation Pathways H->J K Develop Stability-Indicating Method H->K

Figure 2: General workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not extensively documented, a conservative approach to storage and handling is recommended to ensure its integrity. Long-term storage at -20°C in a tightly sealed, light-resistant container is advisable. For researchers and drug development professionals, conducting a comprehensive forced degradation study as outlined in this guide will provide a thorough understanding of the compound's stability profile, inform the development of stable formulations, and establish appropriate storage and re-test periods.

References

The Discovery of Novel Morpholine-Containing Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When incorporated into a sulfonamide framework, it gives rise to a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel morpholine-containing sulfonamides, offering valuable insights for researchers in drug discovery and development.

Core Synthetic Strategies

The primary method for synthesizing morpholine-containing sulfonamides involves the reaction of a substituted sulfonyl chloride with morpholine.[1] However, several other effective strategies have been developed to improve yields, reduce reaction times, and allow for greater molecular diversity.

Table 1: Overview of Synthetic Methodologies
Synthetic MethodStarting MaterialsKey FeaturesReference
Classical SulfonylationAryl/Alkyl Sulfonyl Chloride, MorpholineWidely used, simple, and efficient for many substrates.[2][1]
One-Pot Oxidative CouplingThiols, MorpholineStreamlined approach that avoids the isolation of unstable sulfonyl chloride intermediates.[1]
From Sulfonic AcidsSulfonic Acids/Salts, MorpholineCan be accelerated by microwave irradiation, offering a direct conversion route.[3][1]
Palladium-Catalyzed Cross-CouplingAryl Halides/Boronic Acids, SO2 source, MorpholineModern method enabling the synthesis of complex sulfonamides.[3][1]
Decarboxylative HalosulfonylationAromatic Carboxylic Acids, SO2, MorpholineCopper-catalyzed reaction that converts readily available carboxylic acids to sulfonyl chlorides in situ.[4]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-morpholinesulfonamide

A solution of the desired arylsulfonyl chloride (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or acetone, is prepared. To this solution, morpholine (1.2 eq) and a base, typically triethylamine (B128534) or pyridine (B92270) (1.5 eq), are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography.[5] Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-aryl-4-morpholinesulfonamide.[5]

Biological Activities and Structure-Activity Relationships

Morpholine-containing sulfonamides have demonstrated a wide array of pharmacological activities, targeting various enzymes and receptors. The morpholine moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.[6]

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][7] The morpholine group can be introduced to modulate the compound's solubility and cell permeability.

Table 2: In Vitro Antibacterial Activity of Morpholine-Derived Benzenesulfonamides[7]
CompoundBacterial StrainActivity
4-(phenylsulfonyl)morpholineB. subtilisModerately Active
4-(phenylsulfonyl)morpholineE. coliNo Inhibition
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)B. subtilisModerately Active
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)S. typhiModerately Active
N-(4-(4-Methylbenzene-1-sulfonyl)morpholine)E. coliNo Inhibition
Nav1.7 Inhibition for Pain Management

A series of morpholine-based aryl sulfonamides have been identified as selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for the treatment of pain.[8] In these compounds, replacing a piperidine (B6355638) ring with a weakly basic morpholine core initially reduced activity, but this was restored by optimizing the linker between the morpholine and the pharmacophore.[8]

TACE Inhibition for Inflammatory Diseases

Thiomorpholine sulfonamide hydroxamates have been developed as potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE).[9] One such compound demonstrated excellent in vitro potency, oral activity in a model of TNF-alpha production, and efficacy in a collagen-induced arthritis model, highlighting its potential for treating rheumatoid arthritis.[9]

Antidiabetic and Antimalarial Applications

Recent studies have explored morpholine-containing sulfonamides as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of diabetes.[10] Additionally, quinoline-4-carboxamide derivatives incorporating a morpholine moiety have shown multistage antimalarial activity with potent in vivo efficacy.[11] In these antimalarial compounds, the morpholine oxygen was found to be crucial for activity.[11]

Visualizations of Key Pathways and Workflows

G General Synthetic Workflow for Morpholine-Containing Sulfonamides cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Final Product A Aryl/Alkyl Precursor (e.g., Thiol, Sulfonic Acid, Aryl Halide) C Sulfonyl Chloride Formation (or in situ generation) A->C Oxidation/Chlorination or Cross-Coupling B Morpholine D Sulfonylation Reaction B->D C->D E Crude Morpholine-Containing Sulfonamide D->E Workup F Purified Novel Sulfonamide E->F Purification (Chromatography/Recrystallization)

Caption: A generalized workflow for the synthesis of novel morpholine-containing sulfonamides.

G Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthetase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines Thymidine Thymidine Synthesis THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA Inhibitor Morpholine-Containing Sulfonamide Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by morpholine-containing sulfonamides.

G Enzyme Inhibition by a Morpholine-Containing Sulfonamide Enzyme Target Enzyme (e.g., TACE, DPP-4) Product Product Enzyme->Product Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Morpholine-Containing Sulfonamide Inhibitor Inhibitor->Enzyme Binding

Caption: A schematic representing the inhibition of a target enzyme by a morpholine-containing sulfonamide.

References

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Therapeutic Potential of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group, a cornerstone of medicinal chemistry, represents one of the most versatile pharmacophores in modern drug discovery. Since the revolutionary discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide derivatives have evolved far beyond their initial application, demonstrating a remarkable breadth of therapeutic activities.[1] This guide provides a comprehensive technical overview of the diverse therapeutic potential of sulfonamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation. From their foundational role in combating bacterial infections to their contemporary applications in oncology, inflammation, and beyond, the sulfonamide scaffold continues to be a fertile ground for the development of novel therapeutic agents.[1][2][3]

Core Mechanisms of Action and Therapeutic Applications

The therapeutic diversity of sulfonamide derivatives stems from their ability to act on a wide array of biological targets. The core mechanisms underpinning their major applications are detailed below.

Antibacterial Agents: The Classic Application

The antibacterial action of sulfonamides is a classic example of antimetabolite therapy.

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[4] Bacteria that synthesize their own folic acid are susceptible to sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[4] By blocking the incorporation of PABA, sulfonamides halt the production of dihydrofolic acid, a precursor to folic acid, which is essential for nucleic acid and protein synthesis, thereby arresting bacterial growth.[4]

Signaling Pathway: Bacterial Folate Biosynthesis Inhibition

bacterial_folate_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF ... NucleicAcids Nucleic Acid & Protein Synthesis THF->NucleicAcids

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of antibacterial sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Sulfonamide DerivativeBacterial StrainMIC Range (µg/mL)
SulfadiazineStaphylococcus aureus (MDR)64 - 128[5]
Nano-SulfadiazineStaphylococcus aureus (MDR)32[5]
SulfamethoxazoleEscherichia coli (wildtype)0.03 - 0.25[5]
SulfamethoxazoleStaphylococcus aureus (resistant)> 8[5]
Novel Derivative 1bStaphylococcus aureus64[6]
Novel Derivative 1cStaphylococcus aureus64[6]
Novel Derivative 1dStaphylococcus aureus64[6]
Novel Derivative 1CEscherichia coli50[7]
Novel Derivative 1CBacillus licheniformis100[7]

Note: MIC values can vary based on specific strains and testing conditions.

Carbonic Anhydrase Inhibitors: A Multifaceted Role

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8][9] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and, more recently, as anticancer agents.

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule and blocking the enzyme's catalytic activity.[8]

Applications in Oncology: The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key player in cancer progression.[8][10][11] It is induced by hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8][12][13] By inhibiting CA IX, sulfonamide derivatives can reverse this acidosis, thereby impeding cancer cell survival and proliferation.[10][11]

Signaling Pathway: CA IX in the Tumor Microenvironment

CAIX_pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_gene CA9 Gene HIF1a->CAIX_gene Induces Transcription CAIX CA IX Enzyme CAIX_gene->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H pHi ↑ Intracellular pH (pHi) (Promotes Survival/Proliferation) CO2_H2O CO₂ + H₂O CO2_H2O->CAIX HCO3_H->pHi HCO₃⁻ uptake pHe ↓ Extracellular pH (pHe) (Acidosis) HCO3_H->pHe H⁺ extrusion Invasion Invasion & Metastasis pHe->Invasion Promotes Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition

Caption: Hypoxia-induced CA IX leads to acidosis, promoting cancer progression.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of sulfonamides against various CA isoforms is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

CompoundCA IsoformInhibition Constant (Kᵢ)IC₅₀
AcetazolamidehCA I250 nM-
AcetazolamidehCA II12 nM-
BrinzolamidehCA I3,100 nM-
BrinzolamidehCA II3.1 nM-
DorzolamidehCA I1,000 nM-
DorzolamidehCA II1.8 nM-
SLC-0111 (CAIX Inhibitor)--Effective in vivo

Data compiled from various sources. Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex.

Anti-inflammatory Agents: COX-2 Inhibition

Certain sulfonamide derivatives, notably celecoxib (B62257), function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Mechanism of Action: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation.[14][15][16] Unlike the constitutively expressed COX-1 which has homeostatic functions, COX-2 is upregulated at sites of inflammation.[14] Selective COX-2 inhibitors like celecoxib specifically block the action of this enzyme, reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract.[17][18]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Stimuli Pro-inflammatory Stimuli (Cytokines, Growth Factors) Cell Inflammatory Cell Stimuli->Cell COX2 COX-2 Enzyme Cell->COX2 Induces Expression Membrane Arachidonic Acid (from membrane) Membrane->COX2 Substrate PGs Prostaglandins (PGE₂) COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib (Sulfonamide Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by sulfonamides blocks prostaglandin (B15479496) synthesis.

Anticancer Agents: Beyond Carbonic Anhydrase Inhibition

The anticancer potential of sulfonamides is not limited to CA inhibition. Various derivatives have been shown to inhibit tumor growth through diverse mechanisms.

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Compounds like E7010 inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[19]

  • Kinase Inhibition: Many sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.

  • Angiogenesis Inhibition: Some derivatives inhibit matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and the formation of new blood vessels.[2][3]

Quantitative Data: In Vivo Tumor Growth Inhibition

The efficacy of anticancer sulfonamides is often evaluated in preclinical xenograft models, measuring the percentage of tumor growth inhibition (TGI).

CompoundTumor ModelAdministrationDose (mg/kg)Tumor Growth Inhibition (%)
E7010Mouse Colon 38 CarcinomaOral25-10060-99[19]
E7010Mouse M5076 FibrosarcomaOral-75[19]
E7010Rat SST-2 Mammary CarcinomaOral-84[19]
E7010Human Gastric Cancer (H-81)Oral-60-78[19]
E7010Human Colon Cancer (COLO320DM)Oral-58-83[19]
E7010Human Lung Cancer (LX-1)Oral-63-82[19]
E7010Human Breast Cancer (MX-1)Oral-79-87[19]

Key Experimental Protocols

The discovery and development of novel sulfonamide derivatives rely on a suite of standardized experimental protocols. Below are methodologies for key assays.

Workflow: General Drug Discovery for Sulfonamide Derivatives

drug_discovery_workflow Design 1. Design & Synthesis (e.g., Benzenesulfonamides) Screening 2. In Vitro Screening (e.g., CA Inhibition, MIC, MTT) Design->Screening Hit_to_Lead 3. Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Hit_to_Lead->Screening Iterative Cycles In_Vivo 4. In Vivo Efficacy (Xenograft Models) Hit_to_Lead->In_Vivo Preclinical 5. Preclinical Development (ADME/Tox) In_Vivo->Preclinical

References

Methodological & Application

Application Notes and Protocols: 2-(Morpholin-4-yl)ethane-1-sulfonamide as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Morpholin-4-yl)ethane-1-sulfonamide as a foundational scaffold for the synthesis of diverse, biologically active heterocyclic compounds. This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes reaction pathways and biological mechanisms to facilitate research and development in medicinal chemistry.

Introduction: The Potential of a Morpholinoethyl Sulfonamide Scaffold

This compound is a bifunctional molecule incorporating a flexible morpholinoethyl group and a reactive sulfonamide moiety. The morpholine (B109124) ring is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of these two fragments in a single building block offers a unique starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This document focuses on the application of this compound in the synthesis of two key classes of bioactive heterocycles: pyrimidines and thiazoles.

I. Synthesis of Bioactive Pyrimidine (B1678525) Derivatives

Pyrimidine-based compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer effects. A plausible synthetic strategy involves the cyclocondensation of a guanidine (B92328) derivative of the parent sulfonamide with a suitable 1,3-dicarbonyl compound.

Proposed Synthetic Pathway for 2-Amino-pyrimidine Derivatives

A proposed two-step synthesis involves the initial conversion of the sulfonamide to a sulfonylguanidine, followed by a classical cyclocondensation reaction.

G A This compound B N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide A->B Guanylation (e.g., 1H-pyrazole-1-carboxamidine HCl) D Substituted 2-Amino-pyrimidine Derivative B->D Cyclocondensation C 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C->D

Caption: Proposed synthesis of 2-amino-pyrimidines.

Experimental Protocol: Synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide (Proposed)

Step 1: Synthesis of N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide

  • To a stirred solution of this compound (1.94 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (3.10 g, 10 mmol) and triethylamine (B128534) (1.4 mL, 10 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude Boc-protected guanidine, add a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (20 mL) and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide.

Step 2: Cyclocondensation to form the Pyrimidine Ring

  • In a round-bottom flask, dissolve the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide (from Step 1, ~10 mmol) in ethanol (B145695) (30 mL).

  • Add acetylacetone (B45752) (1.0 g, 10 mmol) to the solution.

  • Slowly add a solution of sodium ethoxide (21% in ethanol, ~3.2 mL, 11 mmol) to the reaction mixture.

  • Reflux the mixture for 6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamideThis compoundN,N'-di-Boc-1H-pyrazole-1-carboxamidine, TEA, TFADMF, DCM1480 / RT75
24,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamideN-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamideAcetylacetone, NaOEtEthanol6Reflux65

II. Synthesis of Bioactive Thiazole (B1198619) Derivatives

Thiazole-containing compounds are known for a wide array of biological activities. A common method for their synthesis is the Hantzsch thiazole synthesis. A plausible approach using the target building block would involve its conversion to a thiourea (B124793) derivative, followed by cyclization with an α-haloketone.

Proposed Synthetic Pathway for 2-Amino-thiazole Derivatives

This proposed synthesis first generates a thiourea intermediate which then undergoes the classical Hantzsch cyclization.

G A 2-(Morpholin-4-yl)ethan-1-amine (from reduction of sulfonamide) B 1-(2-Morpholinoethyl)thiourea A->B Thiourea formation (e.g., Benzoyl isothiocyanate, then hydrolysis) D Substituted 2-Amino-thiazole Derivative B->D Hantzsch Thiazole Synthesis C alpha-Haloketone (e.g., 2-Bromoacetophenone) C->D

Caption: Proposed Hantzsch synthesis of 2-amino-thiazoles.

Experimental Protocol: Synthesis of N-(2-morpholinoethyl)-4-phenylthiazol-2-amine (Proposed)

Step 1: Preparation of 1-(2-Morpholinoethyl)thiourea

  • Note: This step requires the reduction of the sulfonamide to the corresponding amine, 2-(morpholin-4-yl)ethan-1-amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF, but this is a hazardous reaction and should be performed with extreme caution.

  • To a solution of 2-(morpholin-4-yl)ethan-1-amine (1.30 g, 10 mmol) in dry acetone (B3395972) (30 mL), add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The precipitated N-benzoyl-N'-(2-morpholinoethyl)thiourea is collected by filtration.

  • Suspend the collected solid in a 10% aqueous sodium hydroxide (B78521) solution (20 mL) and reflux for 2 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • The precipitated 1-(2-morpholinoethyl)thiourea is collected by filtration, washed with water, and dried.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve 1-(2-morpholinoethyl)thiourea (1.89 g, 10 mmol) in ethanol (25 mL).

  • Add 2-bromoacetophenone (B140003) (1.99 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add a saturated solution of sodium bicarbonate until the mixture is basic.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield N-(2-morpholinoethyl)-4-phenylthiazol-2-amine.

Quantitative Data (Hypothetical)
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
11-(2-Morpholinoethyl)thiourea2-(Morpholin-4-yl)ethan-1-amineBenzoyl isothiocyanate, NaOHAcetone, Water6RT / Reflux70
2N-(2-morpholinoethyl)-4-phenylthiazol-2-amine1-(2-Morpholinoethyl)thiourea2-BromoacetophenoneEthanol8Reflux60

III. Biological Activity and Signaling Pathways

Sulfonamide-containing heterocyclic compounds are known to exhibit a range of biological activities, with antimicrobial action being one of the most prominent.

Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis in bacteria.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis Sulfonamide Sulfonamide-Pyrimidine Derivative Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF NucleicAcids DNA, RNA, Protein Synthesis THF->NucleicAcids

Caption: Inhibition of bacterial folate synthesis.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow is employed to assess the antimicrobial efficacy of the newly synthesized compounds.

G cluster_0 Synthesis and Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Heterocyclic Derivatives Purification Purification and Characterization Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Enzyme Enzyme Inhibition Assays (e.g., DHPS) MBC->Enzyme Cell Cell-based Assays Enzyme->Cell

Caption: Workflow for antimicrobial drug discovery.

Conclusion

This compound represents a promising and versatile starting material for the construction of novel heterocyclic compounds with significant potential for biological activity. The proposed synthetic protocols for pyrimidine and thiazole derivatives, based on established chemical principles, provide a solid foundation for further exploration and optimization. The inherent pharmacophoric features of the morpholine and sulfonamide moieties make this building block an attractive candidate for the development of new therapeutic agents. Researchers are encouraged to adapt and refine these methodologies to generate diverse libraries of compounds for biological screening.

enzyme inhibition assay protocol for 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Screening of Potential Inhibitors such as 2-(Morpholin-4-yl)ethane-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Given their involvement in various physiological and pathological processes, CA isoforms have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain cancers.[1]

A prominent class of CA inhibitors is the sulfonamides, which are known to bind to the zinc ion within the active site of the enzyme.[1] The compound this compound contains a sulfonamide moiety, making it a candidate for screening as a potential carbonic anhydrase inhibitor.

This document provides a detailed protocol for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I) using a colorimetric assay. This method is robust, reproducible, and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[3]

Principle of the Assay

The enzymatic assay is based on the esterase activity of carbonic anhydrase.[3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (pNPA), to produce the yellow-colored product, p-nitrophenol.[1][3] The rate of this reaction can be monitored by measuring the increase in absorbance at 400-405 nm.[3] In the presence of a CA inhibitor, the rate of pNPA hydrolysis decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]

Data Presentation

The inhibitory activity of a test compound is determined by measuring the rate of the enzymatic reaction at various inhibitor concentrations. The results are typically presented as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Table 1: Example Data for a Standard Inhibitor (Acetazolamide)

Concentration (nM)% Inhibition
115.2
535.8
1048.5
2065.1
5085.3
10095.7
IC50 (nM) 16.3 ± 2 [4]

Note: The data presented here is for illustrative purposes with a known inhibitor, Acetazolamide.[4] Experimental results for this compound would need to be determined empirically.

Experimental Protocols

This section provides a detailed methodology for performing the hCA I inhibitor enzymatic assay.[3]

Materials and Reagents
  • Human Carbonic Anhydrase I (hCA I)

  • p-Nitrophenyl acetate (pNPA)

  • This compound (or other test compounds)

  • Acetazolamide (as a positive control inhibitor)

  • Tris-SO4 buffer (50 mM, pH 7.4)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates[4]

  • Microplate reader capable of measuring absorbance at 400-405 nm[4]

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[3]

  • hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.[3]

  • Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[3]

  • Test Compound Stock Solution: Dissolve this compound and the reference inhibitor (Acetazolamide) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Dilutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]

Assay Procedure
  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.[3]

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of the solvent used for the compounds (e.g., 1% DMSO).[3][4]

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of test compound/reference inhibitor solution at various concentrations.[3]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of the solvent used for the compounds.[3]

  • Enzyme Addition: Add 10 µL of the hCA I enzyme solution to the Enzyme Control, Inhibitor, and Solvent Control wells.[3]

  • Incubation: Incubate the plate at room temperature for 10 minutes.[4]

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[3]

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature, taking readings every 30-60 seconds.[4]

Data Analysis
  • Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[3]

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Blank, Controls, Inhibitor) prep->plate enzyme_add Add hCA I Enzyme plate->enzyme_add incubate Incubate (10 min, RT) enzyme_add->incubate substrate_add Add pNPA Substrate (Initiate Reaction) incubate->substrate_add measure Kinetic Measurement (Absorbance at 405 nm) substrate_add->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow of the Carbonic Anhydrase I inhibitor assay.

Signaling Pathway Diagram

signaling_pathway co2_h2o CO2 + H2O h2co3 H2CO3 co2_h2o->h2co3 Catalyzed by CA ca Carbonic Anhydrase (CA) h_hco3 H+ + HCO3- h2co3->h_hco3 inhibitor Sulfonamide Inhibitor (e.g., this compound) inhibitor->ca Inhibition

References

Application Notes and Protocols for Screening 2-(Morpholin-4-yl)ethane-1-sulfonamide Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major focus of drug discovery and development. This document provides a detailed protocol for the initial screening and profiling of the novel compound, 2-(Morpholin-4-yl)ethane-1-sulfonamide, against a panel of protein kinases to determine its inhibitory activity and selectivity. While primarily known as a synthetic byproduct, its structural motifs, including the morpholine (B109124) and sulfonamide groups, are present in known kinase inhibitors, warranting an investigation into its potential biological activity.[1][2][3][4]

These protocols will guide researchers through in vitro biochemical assays to establish a foundational understanding of the compound's kinase inhibition profile, a crucial first step in the evaluation of its therapeutic potential.

Experimental Workflow

The overall workflow for screening this compound is depicted below. The process begins with compound preparation, followed by an initial broad kinase panel screening. Hits from this primary screen are then subjected to secondary assays to confirm activity and determine potency (IC₅₀).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism A Compound Preparation (this compound) B High-Throughput Screening (Kinase Panel @ 10 µM) A->B C Hit Identification (% Inhibition > 50%) B->C Data Analysis D IC50 Determination (Dose-Response Curve) C->D E Selectivity Profiling D->E Confirmed Hits F Mechanism of Action Studies E->F

Caption: Workflow for kinase inhibitor screening.

Experimental Protocols

In Vitro Kinase Profiling: Radiometric Assay

This protocol describes a radiometric assay to measure the inhibitory effect of this compound on a panel of protein kinases by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5] This method is considered a gold standard for kinase assays.[6]

Materials:

  • This compound

  • Purified recombinant kinases (e.g., a panel of over 400 kinases)

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • DMSO

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For the primary screen, create a working solution that will result in a final assay concentration of 10 µM.

  • Assay Plate Preparation: Add kinase reaction buffer to the wells of a microplate.

  • Kinase Addition: Add the appropriate amount of each specific kinase to individual wells.

  • Compound Addition: Add the test compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase to accurately determine the IC₅₀ in subsequent experiments.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for the test compound compared to the DMSO control.

IC₅₀ Determination for Confirmed Hits

For kinases showing significant inhibition (e.g., >50%) in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Repeat the radiometric kinase assay as described above, using the serially diluted compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from the kinase screening should be summarized in clear, structured tables.

Table 1: Primary Kinase Screen of this compound at 10 µM

Kinase TargetKinase Family% Inhibition at 10 µM
Kinase ATyrosine Kinase85.2
Kinase BSerine/Threonine Kinase12.5
Kinase CLipid Kinase92.1
.........

Table 2: IC₅₀ Values for Confirmed Hits

Kinase TargetIC₅₀ (µM)
Kinase A1.5
Kinase C0.8

Signaling Pathway Context

To understand the potential cellular impact of inhibiting identified kinases, it is crucial to consider their role in signaling pathways. For example, if "Kinase C" is identified as a PI3K family member, its inhibition would affect the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase PI3K PI3K (Kinase C) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway.

Further Steps and Considerations

  • Cell-Based Assays: While biochemical assays are essential for initial screening, it is critical to validate hits in a cellular context.[7] Assays such as cellular phosphorylation assays or cell proliferation assays can confirm that the compound inhibits the target kinase within intact cells.[7]

  • Selectivity Profiling: A broad kinase panel screen provides an initial assessment of selectivity. Further profiling against closely related kinases is necessary to understand the compound's specificity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are also suitable for high-throughput screening and selectivity profiling.[8]

  • Mechanism of Action: Subsequent studies should aim to elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Conclusion

These application notes provide a comprehensive framework for the initial screening of this compound against a kinase panel. By following these protocols, researchers can effectively identify and characterize the compound's kinase inhibitory activity, potency, and selectivity. This foundational data is indispensable for guiding further preclinical development and exploring the therapeutic potential of novel compounds in kinase-driven diseases.

References

Application Notes and Protocols for 2-(Morpholin-4-yl)ethane-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-(morpholin-4-yl)ethane-1-sulfonamide scaffold. While primarily documented as a byproduct in the synthesis of diazo compounds, the constituent morpholine (B109124) and sulfonamide moieties are privileged structures in drug discovery. This document explores the potential of this compound as a versatile building block for the development of potent and selective inhibitors of various enzyme classes and ion channels. Detailed protocols for relevant biological assays are provided to facilitate the screening and characterization of novel derivatives.

Introduction: A Scaffold with Potential

This compound is a chemical entity that combines two pharmacologically significant functional groups: a morpholine ring and a sulfonamide group. The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and can be integral for target binding. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often by targeting specific enzymes.

Given the prevalence of these motifs in approved drugs and clinical candidates, this compound represents a valuable and readily accessible scaffold for the synthesis of novel bioactive molecules in medicinal chemistry. These notes will explore its potential applications in the context of carbonic anhydrase inhibition, kinase modulation, and ion channel blocking.

Application I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, edema, and some cancers. Sulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The morpholine group can be exploited to achieve isoform-selective inhibition by interacting with residues in or near the active site.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Morpholine-Containing Sulfonamides

The following table summarizes the inhibitory activities of several morpholine-containing sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Compound IDTarget IsoformIC₅₀ (nM)[1]
I-1 hCA I230[1]
hCA II180[1]
hCA IV120[1]
hCA XII740[1]
I-2 hCA I62[1]
hCA II58[1]
hCA IV85[1]
hCA XII520[1]
Experimental Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)

  • CA Substrate (e.g., 30 mM p-nitrophenyl acetate (B1210297) (p-NPA) in acetonitrile)

  • Test compound (dissolved in DMSO)

  • Acetazolamide (B1664987) (positive control inhibitor)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in CA Assay Buffer.

    • Prepare serial dilutions of the test compound and acetazolamide in CA Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank: 90 µL CA Assay Buffer

      • Enzyme Control: 80 µL CA Assay Buffer + 10 µL hCA II solution

      • Inhibitor Wells: 70 µL CA Assay Buffer + 10 µL of test compound dilution + 10 µL hCA II solution

      • Positive Control: 70 µL CA Assay Buffer + 10 µL of acetazolamide dilution + 10 µL hCA II solution

    • Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 25°C for at least 10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Application II: Kinase Inhibition (PI3K/Akt/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for drug development. The morpholine moiety is a key structural feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The sulfonamide group can be used to further optimize binding and pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 2-(Morpholin-4-yl)ethane- 1-sulfonamide Scaffold Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway
Quantitative Data: Inhibition of PI3K by Morpholine-Containing Sulfonamide Derivatives

The following table presents the inhibitory activities of representative compounds incorporating a morpholine-sulfonamide scaffold against PI3Kα and mTOR.

Compound IDTargetIC₅₀ (nM)
22c PI3Kα0.22
mTOR23

Note: Data for compound 22c, a sulfonamide methoxypyridine derivative, is presented to illustrate the potential of the broader scaffold class.

Experimental Protocol: Luminescence-Based PI3Kα Kinase Assay

This protocol describes a method to measure the activity of PI3Kα by quantifying the amount of ADP produced in the kinase reaction using a luminescent signal.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PIP2)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Add 0.5 µL of the test compound at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a mixture of PI3Kα enzyme and lipid substrate in the reaction buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 0.5 µL of 250 µM ATP to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application III: Voltage-Gated Sodium Channel (Nav1.7) Blockade

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. It is predominantly expressed in peripheral sensory neurons and is crucial for the propagation of pain signals. The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics. Aryl sulfonamides have emerged as a significant class of Nav1.7 inhibitors, and the incorporation of a morpholine ring has been shown to be a viable strategy in the design of these blockers.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Compound Test Compound (e.g., Morpholine Sulfonamide Derivative) Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Dilutions Serial Dilutions in External Solution Stock->Dilutions Apply Apply Compound Dilutions Dilutions->Apply Cells HEK293 cells expressing hNav1.7 Patch Whole-Cell Patch-Clamp Cells->Patch Record Record Baseline Current Patch->Record Record->Apply Record_Post Record Post-Application Current Apply->Record_Post Measure Measure Peak Current Amplitude Record_Post->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Generate Dose-Response Curve and Calculate IC₅₀ Inhibition->IC50

General Workflow for Nav1.7 Inhibition Assay
Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides

The following table provides data on the inhibitory activity of morpholine-based aryl sulfonamides against the Nav1.7 channel.

Compound IDTargetIC₅₀ (µM)
Aryl Sulfonamide Derivative 1 Nav1.7Data not publicly available, but activity was restored by structural modifications
Aryl Sulfonamide Derivative 2 Nav1.7Potent and isoform-selective inhibition demonstrated

Note: Specific IC₅₀ values for these compounds are often proprietary. The provided information is based on qualitative descriptions from the literature demonstrating the principle.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition

This protocol provides a method for characterizing the inhibitory effects of compounds on Nav1.7 channels expressed in a heterologous system.

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.7.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation:

    • Culture the Nav1.7-expressing cells under standard conditions.

    • On the day of the experiment, detach the cells and plate them at a low density onto glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -120 mV.

    • Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.

    • Record the baseline current for at least 3 minutes to ensure stability.

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the current in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after compound application.

    • Calculate the percentage of inhibition at each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Synthesis_Logic Start Starting Materials: Morpholine & Ethenesulfonyl Chloride Reaction Reaction in the presence of a base (e.g., Triethylamine) Start->Reaction Product Crude this compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Pure this compound Scaffold Purification->Final Derivatization Further Chemical Modification (e.g., N-alkylation, arylation) Final->Derivatization Library Library of Novel Derivatives Derivatization->Library

Synthetic Logic for Scaffold Utilization

Conclusion

While this compound itself is not extensively documented as a bioactive agent, its constituent parts—the morpholine ring and the sulfonamide group—are of high importance in medicinal chemistry. The data and protocols presented herein demonstrate the potential of this scaffold as a starting point for the design and synthesis of novel inhibitors for clinically relevant targets such as carbonic anhydrases, PI3K, and Nav1.7. The provided experimental methodologies offer a robust framework for researchers to evaluate the biological activity of new derivatives based on this promising scaffold.

References

Application Notes and Protocols for the Derivatization of 2-(Morpholin-4-yl)ethane-1-sulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a comprehensive guide for the derivatization of 2-(Morpholin-4-yl)ethane-1-sulfonamide to facilitate Structure-Activity Relationship (SAR) studies. Although this specific molecule is not extensively derivatized in current literature, this guide presents a series of robust, hypothetical protocols based on established synthetic methodologies for sulfonamides and morpholine-containing compounds. The protocols outlined herein are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the synthesis of a diverse library of analogs for screening and lead optimization. Potential biological applications, such as anticancer and antibacterial activities, are discussed in the context of the proposed derivatization strategies.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. It combines the pharmacologically significant sulfonamide group with the morpholine (B109124) moiety, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties.[1] The sulfonamide functional group is a key feature in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[2][3] This application note details proposed strategies for the systematic modification of three key regions of the parent molecule: the sulfonamide nitrogen (N1), the morpholine ring, and the ethyl linker, to explore the chemical space and elucidate structure-activity relationships.

Proposed Derivatization Strategies and SAR Rationale

A systematic SAR study of this compound can be approached by modifying three distinct regions of the molecule. The following diagram illustrates the proposed points of derivatization:

Caption: Proposed derivatization points for SAR studies of this compound.

Strategy 1: N1-Substitution of the Sulfonamide

Modification of the sulfonamide nitrogen is a classic strategy in sulfonamide chemistry.[4] Introducing various alkyl and aryl substituents can modulate polarity, lipophilicity, and hydrogen bonding capacity, which can significantly impact biological activity.

Strategy 2: Modification of the Morpholine Ring

The morpholine ring can be a site of metabolic oxidation. Introducing substituents on the ring can block metabolism and introduce new interactions with biological targets.[5] Alternatively, bioisosteric replacement of the morpholine ring with other heterocycles can alter physicochemical properties while maintaining key binding interactions.[6][7]

Strategy 3: Alteration of the Ethyl Linker

The two-carbon linker between the morpholine and sulfonamide groups can be extended or constrained to probe the optimal spatial arrangement for biological activity.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of derivatives based on the strategies outlined above.

General Synthetic Workflow

The overall workflow for the proposed SAR study is depicted below.

Workflow start This compound strategy1 Strategy 1: N1-Substitution start->strategy1 strategy2 Strategy 2: Morpholine Modification start->strategy2 strategy3 Strategy 3: Linker Modification start->strategy3 library Library of Analogs strategy1->library strategy2->library strategy3->library screening Biological Screening (e.g., Anticancer, Antibacterial) library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the SAR study of this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated derivatives.

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Add the alkyl halide (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated sulfonamide.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Coupling

This protocol outlines the synthesis of N-arylated derivatives.[8][9]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Evaluation

Based on the known activities of morpholine-containing sulfonamides, the synthesized derivatives can be screened for anticancer and antibacterial activities.[2][10]

Anticancer Activity Screening: MTT Assay

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT assay.[11]

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Antibacterial Activity Screening: Broth Microdilution Assay

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for easy comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of N1-Substituted Analogs

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent -H>100>100>100
1a -CH₂Ph15.223.518.9
1b -CH₂CH₃85.6>10092.1
2a -p-tolyl8.912.49.7
2b -2-pyridyl5.17.86.3

Table 2: Hypothetical Antibacterial Activity of N1-Substituted Analogs

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H>128>128
1a -CH₂Ph64128
1b -CH₂CH₃>128>128
2a -p-tolyl1632
2b -2-pyridyl816

Visualization of a Potential Mechanism of Action

Many sulfonamide-based anticancer agents act as inhibitors of key signaling pathways. For instance, some inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor Sulfonamide Analog (e.g., 2b) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a sulfonamide analog.

Conclusion

This application note provides a detailed framework for the systematic derivatization of this compound and the subsequent evaluation of its analogs for potential therapeutic activities. The provided protocols are based on well-established and reliable synthetic methods, offering a solid starting point for any research group venturing into the exploration of this chemical scaffold. The proposed workflow, from synthesis to biological screening and SAR analysis, is designed to be a comprehensive guide for the discovery of novel lead compounds.

References

Application Notes and Protocols for the Analytical Detection of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholin-4-yl)ethane-1-sulfonamide is a chemical compound that may arise as a byproduct or impurity in synthetic processes within the pharmaceutical industry. Its detection and quantification are crucial for ensuring the purity, safety, and quality of drug substances. This document provides detailed application notes and proposed analytical protocols for the detection and quantification of this compound using modern chromatographic techniques. As no specific validated methods for this exact analyte are publicly available, the following protocols are based on established methods for structurally similar compounds, such as other sulfonamides and morpholine-containing molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target analyte is presented in the table below. This information is essential for method development, particularly in selecting appropriate solvents and chromatographic conditions.

PropertyValue
Molecular Formula C₆H₁₄N₂O₃S
Molecular Weight 194.25 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO and PBS (pH 7.2), slightly soluble in ethanol.

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of pharmaceutical compounds. While this compound lacks a strong chromophore for high-sensitivity UV detection, this method can be suitable for purity analysis and for the determination of higher concentration levels.

Application Note: HPLC-UV for Purity Assessment

This method is proposed for the determination of the purity of this compound and for its quantification in bulk drug substances or concentrated solutions where sensitivity is not a limiting factor. A low UV wavelength (e.g., 210 nm) is recommended to maximize the absorbance of the sulfonamide and morpholine (B109124) functional groups.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of polar compounds.

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), 0.1% solution in water.

  • Water, HPLC grade.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is proposed to ensure the separation of the main compound from potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
40955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to prepare a stock solution of 1 mg/mL. Further dilute to create working standards in the desired concentration range.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the calibration range.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.

Expected Performance Characteristics (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These are estimated values based on similar analyses and would require experimental validation.

ParameterExpected Value
Retention Time 5 - 10 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, particularly in complex matrices or at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.

Application Note: LC-MS/MS for Trace Level Quantification

This method is ideal for the quantification of this compound as an impurity in drug products, in biological matrices for pharmacokinetic studies, or in environmental samples. The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) can be used. A C18 column is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A fast gradient is suitable for high-throughput analysis.

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.0595
7.0595
7.1982
10.0982
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 550 °C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 40 psi

  • Nebulizer Gas (GS1): 55 psi

  • Heater Gas (GS2): 55 psi

  • MRM Transitions (Predicted): The following transitions would need to be optimized by direct infusion of a standard solution.

    • Precursor Ion (Q1): 195.1 [M+H]⁺

    • Product Ions (Q3): Potential fragments could include the morpholine ring (m/z 86.1) or the ethanesulfonamide (B75362) moiety. Optimization is required.

4. Sample Preparation:

  • For Pharmaceutical Samples: Dissolve the sample in the initial mobile phase composition (98% A, 2% B) to an appropriate concentration.

  • For Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile is a common and effective sample preparation technique. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be adapted.[1]

Expected Performance Characteristics (Hypothetical)
ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization

Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation or acylation are common derivatization techniques for compounds with active hydrogens, such as the sulfonamide group.

Application Note: GC-MS for Volatile Impurity Profiling

This method can be used as an alternative or confirmatory technique, especially for identifying volatile and semi-volatile impurities in the drug substance.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the derivatized solution into the GC-MS.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 500.

Visualizations

General Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC ESI ESI Source HPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS.

Decision Tree for Method Selection

Method Selection start Start: Need to analyze This compound q1 What is the required sensitivity? start->q1 q2 Is the matrix complex? q1->q2 High (Trace) hplc Use HPLC-UV q1->hplc Low (Purity) q3 Is confirmation of identity needed? q2->q3 If LC-MS/MS is unavailable lcms Use LC-MS/MS q2->lcms Yes q2->lcms No q3->hplc No gcms Consider GC-MS with derivatization q3->gcms Yes

References

Application Notes and Protocols for the Analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, detailed experimental protocols, and visual workflows to facilitate the characterization of this compound. This compound is known as a byproduct in the synthesis of diazo compounds.[1][2]

Compound Information

ParameterValue
IUPAC Name This compound
Synonyms 4-Morpholineethanesulfonamide
CAS Number 4945-80-6[1]
Molecular Formula C₆H₁₄N₂O₃S[1]
Molecular Weight 194.25 g/mol [1]
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of morpholine (B109124) and ethanesulfonamide (B75362) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.80s (broad)2H-SO₂NH₂
~ 3.58t, J = 4.5 Hz4H-N(CH₂)₂O
~ 3.15t, J = 7.0 Hz2H-CH₂ -SO₂NH₂
~ 2.70t, J = 7.0 Hz2H-CH₂ -N(CH₂)₂O
~ 2.45t, J = 4.5 Hz4H-N(CH₂)₂ O

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 66.2-N(CH₂)₂O
~ 56.5-CH₂ -N(CH₂)₂O
~ 53.4-N(CH₂)₂ O
~ 50.8-CH₂ -SO₂NH₂
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
114[M - SO₂NH₂]⁺
100[C₄H₁₀NO]⁺
86[C₄H₈N]⁺
80[SO₂NH₂]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.

    • Cap the NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 500 MHz

      • Spectral width: 12 ppm

      • Pulse width: 90°

      • Relaxation delay: 2.0 s

      • Number of scans: 16

    • ¹³C NMR:

      • Acquisition frequency: 125 MHz

      • Spectral width: 220 ppm

      • Pulse width: 30°

      • Relaxation delay: 2.0 s

      • Number of scans: 1024

      • Proton decoupling: Broadband decoupling

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual DMSO signal at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-400

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visual Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 500 MHz NMR Spectrometer transfer->instrument acquire_h1 Acquire 1H Spectrum instrument->acquire_h1 acquire_c13 Acquire 13C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration structure Structural Elucidation integration->structure

Caption: Workflow for NMR analysis.

Mass Spectrometry Workflow

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis MS Analysis cluster_data_interp Data Interpretation cluster_confirmation Confirmation dissolve Dissolve in Volatile Solvent inject Inject into Mass Spectrometer dissolve->inject ionization Electron Ionization (70 eV) inject->ionization separation Mass Separation (m/z 40-400) ionization->separation detection Detection separation->detection molecular_ion Identify Molecular Ion Peak detection->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation structure_confirm Structural Confirmation fragmentation->structure_confirm

Caption: Workflow for MS analysis.

References

Application of Morpholine Derivatives in Drug Discovery: Advanced Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a valuable building block in the design of novel therapeutic agents. The morpholine moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, contributing to improved efficacy and safety.

This document provides detailed application notes on the role of morpholine derivatives in drug discovery, focusing on key examples in oncology and infectious diseases. It also includes comprehensive experimental protocols for the evaluation of these compounds and visualizations of relevant biological pathways.

Application Notes: The Versatility of the Morpholine Scaffold

The strategic incorporation of a morpholine ring can address several challenges in drug design, such as improving metabolic stability and modulating physicochemical properties.[1][2] The nitrogen atom of the morpholine ring is basic (pKa ≈ 8.7), but less so than piperidine, which can be advantageous in tuning a compound's ionization state at physiological pH.[2] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]

Case Study 1: Gefitinib - A Targeted Anticancer Agent

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[4] The morpholine group in Gefitinib is crucial for its aqueous solubility and overall pharmacokinetic profile, enabling oral bioavailability.[5]

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways like PI3K/Akt/mTOR, which are critical for cancer cell proliferation, survival, and metastasis.[6]

Case Study 2: Linezolid - A Novel Antibiotic

Linezolid is the first clinically approved oxazolidinone antibiotic, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] The N-acetylmorpholine moiety in Linezolid contributes to its favorable pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2][8] This unique mechanism of action means there is little to no cross-resistance with other protein synthesis inhibitors.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data for Gefitinib and Linezolid, demonstrating their potency and spectrum of activity.

Table 1: Kinase Inhibitory Activity of Gefitinib

Kinase IC50 (nM) Kd (nM) Reference
EGFR (Wild-Type) 2.4 - 33 2.4 [9]
EGFR (L858R mutant) 5.4 1.8 [9]
EGFR (T790M mutant) 450 220 [9]
SRC >10000 >10000 [9]
LCK >10000 >10000 [9]
MET >10000 >10000 [9]
VEGFR2 >10000 >10000 [9]
PDGFRB >10000 >10000 [9]

| CDK2 | >10000 | >10000 |[9] |

Table 2: In Vitro Antibacterial Activity of Linezolid (MIC Values)

Organism (No. of Isolates) MIC50 (μg/mL) MIC90 (μg/mL) Reference
Staphylococcus aureus (2,872) 2 2 [10]
Coagulase-negative staphylococci (496) 1 1 [10]
Enterococcus faecalis (428) 2 2 [10]
Enterococcus faecium (196) 2 2 [10]

| Streptococcus pneumoniae (422) | 1 | 1 |[10] |

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of morpholine derivatives are provided below.

Synthesis of Gefitinib

A practical four-step synthesis of Gefitinib has been developed.[3]

In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay determines the IC50 value of an inhibitor against EGFR by measuring ADP production.[11][12]

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound (e.g., Gefitinib) at various concentrations. Add 2 µl of recombinant EGFR enzyme and 2 µl of a suitable substrate (e.g., a poly(Glu,Tyr) peptide).

  • Initiation: Start the kinase reaction by adding 5 µl of ATP solution. Incubate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Preparation of Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the antibiotic (e.g., Linezolid) in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[16]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[16]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.[17][18]

  • Sample Preparation: Lyse treated cells and determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Gefitinib inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Linezolid serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method for synthesizing this compound is the reaction of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride with ammonia (B1221849). This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in sulfonamide synthesis are a common issue. Here are the key areas to troubleshoot:

  • Reagent Quality:

    • 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride: This starting material is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[1] Ensure you are using a fresh or properly stored batch.

    • Ammonia Solution: Use a fresh, concentrated solution of ammonia. The concentration can decrease over time if the container is not properly sealed.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is detrimental as it leads to the hydrolysis of the sulfonyl chloride.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used if the reaction is not performed in an aqueous ammonia solution.

    • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize side reactions and prevent the hydrolysis of the starting material.

    • Stoichiometry: An excess of the ammonia nucleophile is generally used to ensure the complete consumption of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct.

Q3: I am observing significant impurity formation in my crude product. What are the likely side reactions?

A3: The primary side reaction is the hydrolysis of the starting material, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, to form 2-(morpholin-4-yl)ethanesulfonic acid. This impurity is acidic and can often be removed with a basic wash during the workup. Another potential, though less common, side product with primary amines is the formation of a bis-sulfonated product, where the newly formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride. Using a sufficient excess of ammonia helps to minimize this.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical for successful recrystallization. Common solvents for sulfonamides include ethanol (B145695), isopropanol, or mixtures of ethanol and water. Small-scale solubility tests should be performed to determine the optimal solvent system. If recrystallization is ineffective, column chromatography on silica (B1680970) gel may be employed.

Q5: Can I use a different base instead of an excess of ammonia?

A5: While an excess of ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct, other non-nucleophilic organic bases like triethylamine (B128534) or pyridine (B92270) can be used. However, this would necessitate using a different source of the amine, such as ammonium (B1175870) chloride, and the reaction conditions would need to be adjusted accordingly. For simplicity and efficiency, using an excess of aqueous ammonia is often the preferred method.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and aqueous ammonia.

Materials and Reagents:

  • 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride

  • Concentrated ammonium hydroxide (B78521) solution (e.g., 28-30%)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (for pH adjustment during workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a concentrated aqueous solution of ammonium hydroxide (5-10 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Reactant Addition: Dissolve 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane. Slowly add this solution dropwise to the cold, stirred ammonia solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can influence the yield of this compound.

EntryEquivalents of NH3Temperature (°C)Reaction Time (h)SolventYield (%)
12254Dichloromethane45
250-54Dichloromethane75
3100-54Dichloromethane85
45254Dichloromethane60
550-52Dichloromethane68

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound A 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride C This compound A->C Nucleophilic Substitution B Ammonia (NH3) B->C D Ammonium Chloride (NH4Cl) C->D Byproduct Formation

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Sulfonyl Chloride, Ammonia) Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ReagentsBad Reagents Compromised CheckReagents->ReagentsBad No CheckConditions Review Reaction Conditions (Temperature, Anhydrous) ReagentsOK->CheckConditions UseFreshReagents Use Fresh/Purified Reagents ReagentsBad->UseFreshReagents UseFreshReagents->Start ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Yes ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad No CheckStoichiometry Verify Stoichiometry (Excess Ammonia) ConditionsOK->CheckStoichiometry OptimizeConditions Optimize Conditions (Lower Temp, Dry Solvents) ConditionsBad->OptimizeConditions OptimizeConditions->Start StoichOK Stoichiometry Correct CheckStoichiometry->StoichOK Yes StoichBad Stoichiometry Incorrect CheckStoichiometry->StoichBad No PurificationIssue Investigate Purification Step (Recrystallization Solvent) StoichOK->PurificationIssue AdjustStoichiometry Adjust Reagent Ratios StoichBad->AdjustStoichiometry AdjustStoichiometry->Start PurificationOK Purification Efficient PurificationIssue->PurificationOK Yes PurificationBad Purification Inefficient PurificationIssue->PurificationBad No End Yield Improved PurificationOK->End OptimizePurification Optimize Purification Method PurificationBad->OptimizePurification OptimizePurification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS: 4945-80-6) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is classified as sparingly soluble in aqueous solutions. Published data indicates a solubility of 1-10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1] Its solubility is expected to be pH-dependent due to the presence of the sulfonamide group.

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The predicted pKa of the sulfonamide group is approximately 10.63. The pKa is a critical parameter as it indicates the pH at which the compound will exist in a 50:50 ratio of its ionized and non-ionized forms. For sulfonamides, the ionized form is generally more water-soluble. Therefore, adjusting the pH of the buffer relative to the pKa can significantly impact solubility.

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

  • Slower Addition and Rapid Mixing: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, a higher final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer can help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal results, follow these steps for stock solution preparation and storage:

  • Solvent Selection: Use a high-purity organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Preparation: Accurately weigh the compound and add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or sonicating. Gentle warming can be applied if necessary, but be mindful of the compound's stability at higher temperatures.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Troubleshooting Guide: Enhancing Solubility in Aqueous Buffers

This guide provides systematic approaches to overcome the solubility challenges of this compound.

Problem: Difficulty in achieving the desired concentration in aqueous buffer.
Solution 1: pH Adjustment

The solubility of sulfonamides is highly dependent on the pH of the solution. Adjusting the pH can significantly increase the concentration of the more soluble, ionized form of the compound.

Expected pH Effect on Solubility:

pH RangeExpected SolubilityRationale
pH < 9 LowThe compound is predominantly in its less soluble, non-ionized form.
pH 9-11 IncreasingAs the pH approaches the pKa (10.63), the proportion of the more soluble ionized form increases.
pH > 11 HighThe compound is primarily in its more soluble, ionized (deprotonated) form.

Experimental Protocol: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) with varying pH values (e.g., pH 5, 7, 9, 11)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of a specific pH buffer.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Repeat this process for each pH buffer.

Caption: Workflow for determining pH-dependent solubility.

cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess compound to buffers of varying pH prep2 Equilibrate on shaker (24-48h) prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Quantify concentration (UV-Vis/HPLC) sep2->analysis1 cluster_solutions Potential Solutions cluster_verification Verification start Precipitation observed upon dilution of organic stock into aqueous buffer solution1 Decrease final concentration start->solution1 solution2 Increase percentage of co-solvent start->solution2 solution3 Adjust pH of aqueous buffer start->solution3 solution4 Use a different co-solvent start->solution4 verify Visually inspect for precipitation or measure turbidity solution1->verify solution2->verify solution3->verify solution4->verify result Clear solution achieved verify->result cluster_troubleshooting Troubleshooting Options start Is the compound soluble at the desired concentration? yes Proceed with experiment start->yes Yes no Troubleshoot Solubility start->no No option1 Adjust pH no->option1 option2 Add Co-solvent no->option2 option3 Increase Temperature no->option3 recheck Re-evaluate solubility option1->recheck option2->recheck option3->recheck recheck->yes Successful recheck:e->no:w Unsuccessful - Re-evaluate approach

References

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This method is generally effective, but the nucleophilicity of the amine can significantly impact reactivity.[1]

Q2: What are the primary causes of low yields in sulfonamide synthesis?

Low yields in sulfonamide synthesis can be attributed to several factors, including the quality of reagents, reaction conditions, and the presence of side reactions. Key issues include the hydrolysis of the sulfonyl chloride due to moisture, poor reactivity of the amine (especially with sterically hindered or electron-deficient amines), and the formation of byproducts like bis-sulfonated products.[1][2][3]

Q3: How can I minimize the hydrolysis of my sulfonyl chloride?

To minimize the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, it is crucial to use anhydrous (dry) solvents and reagents.[1][2] Running the reaction under an inert atmosphere, such as nitrogen or argon, can also prevent degradation from atmospheric moisture.[2] Additionally, adding the sulfonyl chloride slowly to the solution of the amine and base can help the desired reaction outpace hydrolysis.[3]

Q4: What are common side reactions in sulfonamide synthesis and how can they be avoided?

A common side reaction is the formation of a bis-sulfonamide product when a primary amine's newly formed sulfonamide N-H is deprotonated and reacts with a second molecule of sulfonyl chloride.[3][4] To avoid this, a slight excess of the amine can be used, and the sulfonyl chloride should be added slowly to the amine solution.[3][4] Another side reaction is the oxidative homocoupling of thiols to form disulfides when synthesizing sulfonamides from thiols. Optimizing the oxidizing agent and reaction conditions is key to minimizing this.

Q5: My amine is not very reactive. What can I do to improve the reaction?

For less reactive amines, such as those that are sterically hindered or have electron-withdrawing groups, you can try more forcing conditions like higher temperatures or longer reaction times. Alternatively, modern catalytic methods, such as copper- or nickel-catalyzed cross-coupling reactions, can be effective for coupling challenging amines.[4][5][6][7][8][9]

Q6: How should I purify my sulfonamide product?

Purification of sulfonamides can be achieved through several methods, depending on the properties of the product and impurities. Common techniques include:

  • Recrystallization: Effective for solid products. The crude product is dissolved in a hot solvent and allowed to cool, causing the pure sulfonamide to crystallize.[10][11][12]

  • Column Chromatography: A versatile method for separating compounds based on polarity. Silica (B1680970) gel is a common stationary phase.[10][11][13]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differing solubilities in two immiscible liquids, often to remove unreacted starting materials.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your sulfonamide coupling reactions.

Low Reaction Yield

A low yield is a frequent challenge in sulfonamide synthesis. The following workflow can help diagnose the root cause.

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed reagent_quality Verify Reagent Quality - Purity of amine - Freshness of sulfonyl chloride - Anhydrous solvent and base start->reagent_quality Initial Check reaction_conditions Optimize Reaction Conditions - Stoichiometry (amine vs. sulfonyl chloride) - Base selection (e.g., pyridine (B92270), TEA) - Solvent choice - Temperature and reaction time reagent_quality->reaction_conditions If reagents are okay sol1 Use fresh sulfonyl chloride and dry reagents reagent_quality->sol1 side_reactions Analyze for Side Reactions - Bis-sulfonylation (TLC/LC-MS) - Sulfonyl chloride hydrolysis reaction_conditions->side_reactions If conditions seem optimal sol2 Screen different bases and solvents reaction_conditions->sol2 sol3 Adjust temperature or reaction time reaction_conditions->sol3 workup_purification Review Workup & Purification - Product loss during extraction? - Inefficient crystallization? - Incorrect column chromatography conditions? side_reactions->workup_purification If side products are minimal sol4 Use slow addition of sulfonyl chloride side_reactions->sol4 solution Implement Solutions: - Use fresh, pure reagents - Adjust stoichiometry/conditions - Modify workup or purification workup_purification->solution Identify bottleneck sol5 Optimize purification (e.g., different solvent for recrystallization) workup_purification->sol5

Caption: Troubleshooting workflow for low sulfonamide yield.

Product Purification Issues

If you are facing difficulties in purifying your sulfonamide, consider the following:

IssuePotential CauseRecommended Solution
Oily Product After Column Chromatography The product may have a low melting point or be impure.Try recrystallization from a different solvent system. If it still oils out, try dissolving in a minimal amount of a good solvent and precipitating with a poor solvent.[11]
Unreacted Starting Materials in Product Incomplete reaction or inefficient workup.Drive the reaction to completion by extending the time or increasing the temperature. Use an acid wash to remove unreacted amine or a base wash to remove hydrolyzed sulfonyl chloride (sulfonic acid).[4]
Co-crystallization of Impurities The impurity has similar solubility to the product.Attempt purification by column chromatography or try a different solvent for recrystallization.[10]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary/Secondary Amine

This protocol outlines the traditional method for sulfonamide synthesis.

General_Sulfonamide_Synthesis start Start step1 Dissolve amine (1.0 eq) and base (e.g., pyridine, 2.0 eq) in anhydrous solvent (e.g., DCM) under an inert atmosphere. start->step1 step2 Cool the solution to 0 °C in an ice bath. step1->step2 step3 Add sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 2-16 hours. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Quench the reaction by adding water or dilute acid. step5->step6 step7 Extract the product with an organic solvent (e.g., ethyl acetate). step6->step7 step8 Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. step7->step8 step9 Purify the crude product by recrystallization or column chromatography. step8->step9 end Pure Sulfonamide step9->end

Caption: Experimental workflow for traditional sulfonamide synthesis.

Detailed Steps:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 2.0 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Protocol 2: Copper-Catalyzed N-Arylation of Sulfonamides

This protocol provides a modern alternative for the synthesis of N-aryl sulfonamides.[7]

Materials:

  • Sulfonamide (1.0 mmol)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 mmol)

  • Copper catalyst (e.g., Cu₂O, 2-5 mol%)

  • Ligand (e.g., oxalamide or 4-hydroxypicolinamide)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMSO or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the sulfonamide, aryl halide, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Cross-Coupling of Sulfonamides with Aryl Chlorides

This protocol is particularly useful for coupling with readily available aryl chlorides.[5][9]

Materials:

  • Sulfonamide (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • Nickel precatalyst (e.g., (L)NiCl(o-tol), where L is a bisphosphine ligand like PhPAd-DalPhos) (1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 mmol)

  • Solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • In a glovebox, add the nickel precatalyst, ligand (if not using a precatalyst), and base to a reaction vial.

  • Add the sulfonamide and aryl chloride.

  • Add the anhydrous solvent.

  • Seal the vial and heat to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and proceed with an aqueous workup.

  • Purify the product by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various parameters on sulfonamide synthesis yield.

Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288

Data is illustrative and based on typical outcomes for this reaction.

Table 2: Effect of Catalyst System on the Copper-Catalyzed N-Arylation of Methanesulfonamide with 4-Bromotoluene

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (5)L-proline (10)K₂CO₃DMSO11075
2Cu₂O (5)N,N'-Dimethylethylenediamine (10)K₃PO₄Dioxane10082
3Cu(acac)₂ (5)Phenanthroline (10)Cs₂CO₃Toluene11068

Data is illustrative and based on typical outcomes for this type of reaction.

Logical Relationships in Sulfonamide Synthesis

The choice of synthetic route often depends on the nature of the starting materials.

Synthetic_Route_Decision start Desired Sulfonamide question1 Are the corresponding sulfonyl chloride and amine readily available? start->question1 route1 Traditional Synthesis: Amine + Sulfonyl Chloride question1->route1 Yes question2 Is the amine sterically hindered or electron-deficient? question1->question2 No route2 Modern Catalytic Methods: - Cu-catalyzed coupling - Ni-catalyzed coupling question2->route2 Yes route3 Alternative Precursors: - Thiols + Amines (Oxidative Coupling) - Boronic Acids + Amines + SO₂ Source question2->route3 Consider

Caption: Decision tree for selecting a sulfonamide synthesis method.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of morpholine-containing compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine-containing compound showing poor cell permeability?

A1: While the morpholine (B109124) moiety is often incorporated to improve physicochemical properties, several factors can contribute to the poor cell permeability of a morpholine-containing compound.[1][2][3][4][5] These can include:

  • High Polarity: The presence of the oxygen and nitrogen atoms in the morpholine ring can increase the polarity of the molecule, potentially hindering its ability to passively diffuse across the lipophilic cell membrane.

  • Low Lipophilicity: An unfavorable balance between lipophilicity and hydrophilicity (LogP) is a common cause of poor permeability. While morpholine can sometimes enhance solubility, it might concurrently decrease lipophilicity to a suboptimal range.[1][3][4][5]

  • Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[6][7]

  • Poor Aqueous Solubility: Although counterintuitive, very poor aqueous solubility can lead to low concentrations of the compound at the cell surface, resulting in low apparent permeability.[8]

  • Ionization State (pKa): The basic nitrogen in the morpholine ring means the compound's ionization state will be pH-dependent. A high proportion of the ionized form at physiological pH can limit passive diffusion across the cell membrane.[1][3][4][5]

Q2: How can I assess the cell permeability of my morpholine-containing compound?

A2: Several in vitro assays are commonly used to evaluate cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10][11][12][13][14][15] It is a cost-effective method for initial screening.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal epithelium.[6][7][9][16][17][18] It is considered a gold standard for predicting human oral drug absorption and can assess both passive diffusion and active transport.[9]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay using kidney epithelial cells, often employed to study permeability and identify substrates of efflux transporters.[9][18]

Q3: My compound has a low apparent permeability (Papp) value in the Caco-2 assay. What should I do next?

A3: A low Papp value in a Caco-2 assay warrants a systematic troubleshooting approach. The following diagram illustrates a logical workflow to identify the root cause of the low permeability.

troubleshooting_workflow start Low Papp in Caco-2 Assay solubility Assess Aqueous Solubility start->solubility efflux Evaluate Efflux Ratio (ER) start->efflux pampa Perform PAMPA Assay start->pampa solubility_issue Poor Solubility (Precipitation, Low Recovery) solubility->solubility_issue if poor efflux_issue High Efflux Ratio (ER > 2) efflux->efflux_issue if high passive_issue Low Permeability in PAMPA pampa->passive_issue if low solubility_solution Optimize Formulation (e.g., use co-solvents) solubility_issue->solubility_solution efflux_solution Structural Modification to Avoid Transporters or Use of Inhibitors efflux_issue->efflux_solution passive_solution Structural Modification (Increase Lipophilicity, Reduce Polarity) or Prodrug Approach passive_issue->passive_solution

Troubleshooting workflow for low Caco-2 permeability.

Q4: How can I improve the cell permeability of my morpholine-containing lead compound?

A4: Several strategies can be employed to enhance the cell permeability of your compound:

  • Structural Modification (Structure-Activity Relationship - SAR):

    • Increase Lipophilicity: Introduce lipophilic groups to the molecule to achieve an optimal LogP value. However, be mindful that excessive lipophilicity can decrease aqueous solubility.[12]

    • Reduce Polarity: Mask polar functional groups with lipophilic moieties that can be cleaved inside the cell (prodrug approach).[19][20][21][22][23]

    • Modify Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors, for instance, through an amide-to-ester substitution, which has been shown to improve permeability.[12]

  • Prodrug Approach: Design a prodrug that is more permeable than the active compound. The prodrug is then converted to the active drug intracellularly.[19][20][21][22][23] This is a highly effective and versatile strategy.[19][20]

  • Formulation Strategies: For compounds with poor aqueous solubility, using solubilizing excipients or co-solvents like DMSO (typically 1-5%) in the assay buffer can improve the apparent permeability by increasing the concentration of the compound available for absorption.[8][24]

Troubleshooting Guides

Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Observation: Your novel morpholine-containing compound, which shows promising activity in a cell-free assay, exhibits a low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Observation: Compound precipitates in the donor well or shows low recovery. Troubleshooting: - Increase the concentration of co-solvents like DMSO (up to 5%) in the apical buffer.[8] - Adjust the pH of the buffer to favor the un-ionized, more permeable form of the compound.[8]
High Efflux Ratio Observation: The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is greater than 2.[6] Troubleshooting: - Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[6][8] A significant increase in the A-B Papp value in the presence of an inhibitor confirms that the compound is an efflux transporter substrate.[8]
Low Passive Permeability Observation: The compound also shows low permeability in a PAMPA assay. Troubleshooting: - Consider structural modifications to increase lipophilicity and/or reduce polarity. - Explore a prodrug strategy to mask polar groups.[19][20][21][22][23]
Cell Monolayer Integrity Issues Observation: Transepithelial Electrical Resistance (TEER) values are below the acceptable range, or the permeability of a paracellular marker (e.g., Lucifer Yellow) is high.[25] Troubleshooting: - Review your cell culture protocol, ensuring proper cell seeding density and culture time (typically 21 days for full differentiation).[8] - Check for cytotoxicity of your compound, as it may be compromising the integrity of the Caco-2 monolayer.[8]
Scenario 2: Discrepancy Between High Potency and Low Whole-Cell Activity

Observation: Your morpholine-containing compound is highly potent in an enzymatic assay but shows significantly lower activity in a whole-cell assay.

discrepancy_workflow start High Potency (Enzymatic) Low Activity (Whole-Cell) permeability_check Assess Cell Permeability (e.g., Caco-2, PAMPA) start->permeability_check metabolism_check Investigate Metabolic Stability (Microsomes, S9) start->metabolism_check low_permeability Low Permeability Confirmed permeability_check->low_permeability if low rapid_metabolism Rapid Metabolism Detected metabolism_check->rapid_metabolism if rapid permeability_solution Implement Permeability Enhancement Strategies (See Scenario 1) low_permeability->permeability_solution metabolism_solution Structural Modification to Block Metabolic Sites rapid_metabolism->metabolism_solution

Investigating potency versus whole-cell activity.
Possible Cause Troubleshooting Steps
Poor Cell Permeability Troubleshooting: - Conduct permeability assays (PAMPA and Caco-2) to quantify the compound's ability to cross the cell membrane. - If permeability is low, refer to the strategies outlined in Scenario 1.
Rapid Intracellular Metabolism Troubleshooting: - Perform a metabolic stability assay using liver microsomes or S9 fractions to determine the compound's metabolic half-life.[8] - Use LC-MS/MS to identify the major metabolites. If the metabolites are inactive, this could explain the low whole-cell activity.[8]
Active Efflux Troubleshooting: - As in Scenario 1, determine the efflux ratio in a Caco-2 assay and test with efflux pump inhibitors.

Experimental Protocols

Caco-2 Permeability Assay: General Workflow

The Caco-2 permeability assay is a robust method to predict in vivo drug absorption.[7][16]

caco2_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a monolayer seed_cells->culture check_integrity Verify monolayer integrity (TEER measurement) culture->check_integrity add_compound_apical Add test compound to Apical (A) side check_integrity->add_compound_apical add_compound_basolateral Add test compound to Basolateral (B) side check_integrity->add_compound_basolateral incubate Incubate at 37°C add_compound_apical->incubate add_compound_basolateral->incubate sample Collect samples from Apical and Basolateral compartments at set time points incubate->sample analyze Analyze compound concentration (e.g., LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

General workflow for a Caco-2 permeability assay.

Key Steps:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6][17]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6][7][25]

  • Transport Experiment:

    • For Apical to Basolateral (A-B) transport , the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • For Basolateral to Apical (B-A) transport , the test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[8]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).[8]

  • Sampling and Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments, and the concentration of the test compound is determined using a suitable analytical method like LC-MS/MS.[7][8]

  • Calculation: The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that provides a high-throughput method to assess passive permeability.[9][10][11][12][13][14][15]

Key Steps:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane.[13]

  • Assay Setup: The filter (donor) plate is placed on top of an acceptor plate. The test compound is added to the donor wells, and buffer is added to the acceptor wells.

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[11][13]

  • Analysis: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated.

Data Presentation

Table 1: Interpreting Permeability Assay Results

Parameter Assay High Permeability Low Permeability Indication
Papp (A-B) Caco-2> 10 x 10⁻⁶ cm/s< 1.0 x 10⁻⁶ cm/sPotential for good oral absorption
Efflux Ratio (ER) Caco-2< 2> 2If ER > 2, the compound is likely a substrate of an efflux transporter.[6]
Pe PAMPA> 10 x 10⁻⁶ cm/s< 1.0 x 10⁻⁶ cm/sIndication of passive diffusion rate

Table 2: Comparison of Permeability Assays

Feature PAMPA Caco-2 Assay
Biological Complexity Low (artificial membrane)High (cell monolayer with transporters)[7]
Transport Measured Passive diffusion only[10][13]Passive diffusion, active transport, and paracellular transport[10]
Throughput HighMedium
Cost LowHigh
Primary Use Early-stage screening for passive permeabilityGold standard for predicting oral absorption and studying transporter effects[9]

References

minimizing byproduct formation in diazo compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproduct formation during the synthesis of diazo compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the diazotization of aromatic amines, and how can they be minimized?

A1: The most prevalent byproducts in the diazotization of aromatic amines are phenols and products from azo coupling. Phenol (B47542) formation occurs when the diazonium salt intermediate reacts with water, a reaction accelerated by elevated temperatures.[1][2][3] Azo coupling can happen if the newly formed diazonium salt reacts with the starting amine, particularly if the amine is electron-rich.[2]

To minimize these byproducts:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.[1][4] Use of an ice-salt bath is recommended for efficient cooling.[1]

  • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic amine solution to control the exothermic nature of the reaction and prevent localized overheating.[1][5]

  • Immediate Use: Use the diazonium salt solution immediately in the subsequent reaction, as it is inherently unstable in aqueous solutions.[1][2]

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions and should be quenched with urea (B33335) or sulfamic acid if detected (using starch-potassium iodide paper).[1]

Q2: In a Regitz diazo transfer reaction, I'm struggling to remove the sulfonamide byproduct. What are the best strategies?

A2: The sulfonamide byproduct (e.g., p-toluenesulfonamide (B41071) or methanesulfonamide) is a common issue in Regitz diazo transfer reactions.[6][7] Its removal can be challenging due to its solubility properties.

Recommended strategies include:

  • Aqueous Extraction: For many diazo products, the sulfonamide byproduct can be removed by extraction with a dilute aqueous base.[8] However, this is not suitable for base-sensitive diazo compounds.[7]

  • Chromatography: Column chromatography is an effective method for separating the diazo compound from the sulfonamide byproduct.[7][9]

  • Alternative Reagents: Consider using alternative diazo transfer reagents that are less explosive or whose byproducts are more easily separated.[6] Examples include imidazole-1-sulfonyl azide (B81097), p-acetanilidesulfonyl azide, and methanesulfonyl azide.[6]

Q3: My diazotization reaction with a sterically hindered aniline (B41778) is giving low yields. What can I do?

A3: Sterically hindered anilines often exhibit poor solubility in the aqueous media used for standard diazotization and the bulky groups can impede the approach of the nitrosating agent.[5] This leads to incomplete conversion and low yields.

To optimize the reaction:

  • Increase Reaction Time: Due to slower reaction rates, extending the reaction time may be necessary.[5]

  • Alternative Diazotization Methods:

    • Nitrosylsulfuric Acid: This can be effective for unreactive or insoluble anilines in concentrated sulfuric acid.[5]

    • tert-Butyl Nitrite (TBN): TBN can be used in organic solvents, which may improve the solubility of the hindered aniline.[5]

  • Flow Chemistry: Continuous flow reactors provide excellent control over mixing and temperature, which is advantageous for these challenging substrates.[5]

Q4: I am observing significant gas evolution and the formation of a dark, oily product during my diazotization. What is happening?

A4: This is a clear indication of diazonium salt decomposition.[3] The gas bubbles are nitrogen (N₂), and the dark, oily substance is likely phenol formed from the reaction of the diazonium salt with water at elevated temperatures.[3] This decomposition significantly reduces the yield of the desired product. To resolve this, immediately check and lower the reaction temperature and ensure your cooling bath is sufficient for the scale of your reaction.[1][3]

Troubleshooting Guides

Guide 1: Low Yield in Diazotization of Anilines
Observation Possible Cause(s) Troubleshooting Steps
Reaction mixture turns dark/oily with gas evolution Decomposition of diazonium salt due to elevated temperature (> 5 °C).[3]1. Immediately improve cooling; use an ice-salt bath.[1]2. Monitor the internal reaction temperature, not just the bath temperature.[1]3. Ensure slow, dropwise addition of pre-cooled sodium nitrite solution.[1]
Low conversion of starting aniline Incomplete diazotization.1. Verify the stoichiometry of sodium nitrite and acid.[1]2. Test for the presence of excess nitrous acid with starch-iodide paper.[1][2]3. For poorly soluble or sterically hindered anilines, consider alternative methods like using nitrosylsulfuric acid or tert-butyl nitrite.[5]
Desired product is contaminated with phenol Hydrolysis of the diazonium salt.[2]1. Maintain strict temperature control (0-5 °C).[2][4]2. Use the diazonium salt solution immediately after its formation.[2]
Azo dye byproduct formation Azo coupling of the diazonium salt with unreacted aniline.[2]1. Ensure slow addition of the diazonium salt solution to the coupling component in the subsequent step to avoid high local concentrations.[3]
Guide 2: Byproduct Issues in Diazo Transfer Reactions
Observation Possible Cause(s) Troubleshooting Steps
Final product is contaminated with sulfonamide Inherent byproduct of using sulfonyl azide reagents.[6][7]1. If the product is stable, perform an extractive workup with a dilute aqueous base.[8]2. Purify via column chromatography.[7][9]3. Consider using an alternative diazo transfer reagent with a more easily removable byproduct.[6]
No reaction or low conversion of the active methylene (B1212753) compound Insufficiently acidic substrate for deprotonation.1. For simple ketones, use a two-step "deformylative diazo transfer" strategy by first formylating the ketone.[8][10]
Decomposition of the diazo product during workup Base sensitivity of the diazo compound.1. If basic washes lead to decomposition, avoid aqueous extraction and purify directly by column chromatography.[7]

Experimental Protocols

Protocol 1: General Diazotization of Aniline

This protocol describes a standard method for the synthesis of benzenediazonium (B1195382) chloride, which should be used immediately in a subsequent reaction.[1][2]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Urea or Sulfamic Acid

  • Starch-iodide paper

Procedure:

  • Amine Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve aniline in an aqueous solution of hydrochloric acid (2.5-3 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial that the internal temperature of the solution is maintained in this range.[1]

  • Nitrite Solution Preparation: Prepare a solution of sodium nitrite (1 equivalent) in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature strictly between 0-5 °C.[1][4]

  • Monitoring: After the addition is complete, stir the reaction for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess is present, add a small amount of urea or sulfamic acid until the test is negative.[1]

  • Immediate Use: The resulting benzenediazonium chloride solution is now ready for immediate use in the next synthetic step. Do not attempt to isolate the diazonium salt unless following a specific protocol for stable salt formation (e.g., with HBF₄).[1][4]

Protocol 2: Deformylative Diazo Transfer for Ketones

This two-step protocol is used for ketones where direct diazo transfer is not feasible.[8]

Step A: Formylation of the Ketone

  • To a solution of sodium ethoxide in ethanol, add the ketone and ethyl formate.

  • Stir the mixture at room temperature until the formylation is complete (monitor by TLC).

  • Quench the reaction with water and extract the formylated ketone with an organic solvent.

  • Purify the product as necessary.

Step B: Diazo Transfer

  • Dissolve the purified formyl ketone in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., triethylamine).[6]

  • Cool the mixture and add a solution of a sulfonyl azide (e.g., tosyl azide or methanesulfonyl azide) dropwise.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Workup: Quench the reaction and proceed with an appropriate workup. To remove the sulfonamide byproduct, an extraction with dilute aqueous base can be performed if the diazo product is stable.[8] Otherwise, purify directly by column chromatography.[7]

Visualizations

Troubleshooting_Diazotization start Low Yield or Byproduct Formation check_temp Is reaction temperature strictly 0-5 °C? start->check_temp check_reagents Are reagents added slowly and pre-cooled? check_temp->check_reagents Yes improve_cooling Action: Improve Cooling (Ice-Salt Bath) check_temp->improve_cooling No check_stability Is the diazonium salt used immediately? check_reagents->check_stability Yes slow_addition Action: Slow Reagent Addition check_reagents->slow_addition No azo_byproduct Issue: Azo Coupling check_stability->azo_byproduct Yes, but still issues incomplete_rxn Issue: Incomplete Reaction check_stability->incomplete_rxn No, leads to decomposition improve_cooling->start Re-evaluate phenol_byproduct Issue: Phenol Byproduct (Decomposition) improve_cooling->phenol_byproduct slow_addition->start Re-evaluate slow_addition->phenol_byproduct use_immediately Action: Use Immediately use_immediately->start Re-evaluate azo_byproduct->slow_addition Optimize coupling step incomplete_rxn->use_immediately alt_methods Consider Alternative Methods (e.g., Nitrosylsulfuric Acid) incomplete_rxn->alt_methods For hindered anilines

Caption: Troubleshooting workflow for low yields in diazotization.

Diazo_Transfer_Byproduct_Removal start Diazo Transfer Reaction Complete (Sulfonamide Byproduct Present) check_stability Is the diazo product base-stable? start->check_stability alt_reagent Strategy 3: Use Alternative Diazo Transfer Reagent start->alt_reagent Alternative Approach aqueous_wash Strategy 1: Aqueous Wash (Dilute Base Extraction) check_stability->aqueous_wash Yes chromatography Strategy 2: Column Chromatography check_stability->chromatography No success Byproduct Removed aqueous_wash->success failure Product Decomposes aqueous_wash->failure chromatography->success failure->chromatography Try next strategy

Caption: Decision tree for removing sulfonamide byproducts.

References

Technical Support Center: Stability of 2-(Morpholin-4-yl)ethane-1-sulfonamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Morpholin-4-yl)ethane-1-sulfonamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in cell culture media?

A1: The stability of this compound in cell culture media can be influenced by several factors:

  • pH: Sulfonamides are generally more susceptible to degradation in acidic conditions.[1] The pH of the cell culture medium, typically ranging from 7.2 to 7.4, should be carefully monitored and maintained.[2]

  • Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could potentially react with the sulfonamide group.[3]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.

  • Light Exposure: Some sulfonamides are susceptible to photodegradation upon exposure to UV light.[1]

  • Enzymatic Degradation: The presence of cells and serum, which contains various enzymes, can lead to metabolic degradation of the compound.

  • Adsorption: The compound may adsorb to plasticware used in cell culture experiments.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower for long-term stability.[3]

Q3: How can I quantify the concentration of this compound in my cell culture media samples?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[5][6] This technique allows for the separation of the parent compound from potential degradants, ensuring accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
Rapid degradation of the compound observed. The compound may be inherently unstable in aqueous solutions at 37°C.[3]Perform a preliminary stability test in a simpler buffer like PBS at 37°C to assess its intrinsic aqueous stability.
Components in the media may be reacting with the compound.[3]Test the compound's stability in different types of cell culture media to identify any specific reactive components.
The pH of the media may be unstable.[1]Ensure the pH of the media is stable throughout the experiment by monitoring it at different time points.
High variability between replicate samples. Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing.
Issues with the analytical method (e.g., HPLC-MS).[3]Validate the analytical method for linearity, precision, and accuracy.
Incomplete solubilization of the compound.Confirm the complete dissolution of the compound in the stock solution and the final culture media.
Low recovery of the compound even at the initial time point. Adsorption of the compound to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.
Cellular uptake of the compound.Analyze cell lysates to determine the extent of cellular uptake.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.

1. Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well low-protein-binding plates

  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium with and without 10% FBS.

  • Prepare the working solution by diluting the stock solution in the respective media to a final concentration of 10 µM.

3. Experimental Procedure:

  • Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition (media with and without serum, and a cell-free control).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

  • Process the samples immediately by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifuge the samples to pellet the precipitate and transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound at each time point.

  • The percentage of compound remaining at each time point is calculated relative to the concentration at time 0.

Data Presentation

Table 1: Stability of this compound in Different Media
Time (hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in PBS
0100100100
295.296.198.5
488.790.397.2
875.478.995.1
2445.150.590.8
4820.325.885.4
Table 2: Effect of Serum on the Stability of this compound in DMEM
Time (hours)% Remaining (DMEM without FBS)% Remaining (DMEM with 10% FBS)
0100100
295.292.1
488.783.5
875.468.2
2445.135.9
4820.315.1

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare 10 µM Working Solution in Media Stock_Solution->Working_Solution Incubation Incubate at 37°C, 5% CO₂ Working_Solution->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubation->Sampling Sample_Processing Protein Precipitation Sampling->Sample_Processing HPLC_MS HPLC-MS Analysis Sample_Processing->HPLC_MS Data_Analysis Calculate % Remaining HPLC_MS->Data_Analysis

Caption: Workflow for assessing small molecule stability in cell culture media.

Troubleshooting_Logic Start High Compound Degradation Observed Check_Aqueous_Stability Test in PBS Start->Check_Aqueous_Stability Check_Media_Components Test in Different Media Start->Check_Media_Components Check_pH Monitor Media pH Start->Check_pH Inherent_Instability Compound is Inherently Unstable Check_Aqueous_Stability->Inherent_Instability Degrades in PBS Reactive_Components Identify Reactive Media Component Check_Media_Components->Reactive_Components Stability Varies Unstable_pH Stabilize Media pH Check_pH->Unstable_pH pH Fluctuates

Caption: Troubleshooting logic for addressing rapid compound degradation.

References

Technical Support Center: Addressing Off-Target Effects of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with sulfonamide-based inhibitors?

A1: Off-target effects occur when a drug or inhibitor binds to and alters the function of proteins other than its intended biological target.[1][2] For sulfonamide-based inhibitors, which are a versatile class of compounds with a wide range of biological activities, this is a significant concern.[3][4] Unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity or lead to a lack of translatability from preclinical models to clinical settings.[1]

Q2: What is the primary mechanism of action for classic sulfonamide inhibitors and what are their known off-targets?

A2: The classic antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5][6][7][8] Because mammalian cells acquire folate through diet, this pathway provides selective toxicity.[7][8] However, the sulfonamide functional group is present in a wide array of drugs with diverse targets.[4][9] Known off-targets for various sulfonamide-containing molecules include carbonic anhydrases (CAs), kinases, proteases (like matrix metalloproteases), and cyclo-oxygenase-2 (COX-2).[9][10][11][12] For example, many diuretic and anti-glaucoma drugs are sulfonamides that function by inhibiting carbonic anhydrases.[6][9]

Q3: How can I determine if the effects I'm observing are due to off-target interactions?

A3: A multi-pronged approach is necessary to distinguish on-target from off-target effects. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of your inhibitor. Off-target effects often manifest at higher concentrations.[1][13]

  • Control Experiments:

    • Structural Analogue Control: Use a structurally similar but inactive analogue of your compound. This helps confirm that the observed effect is specific to the active pharmacophore.[2]

    • Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to eliminate the intended target protein. If the inhibitor still produces the same phenotype in the absence of the target, it is likely an off-target effect.[1]

  • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is physically binding to its intended target in intact cells.[1]

  • Selectivity Profiling: Screen the inhibitor against a broad panel of related proteins (e.g., a kinase panel) to identify unintended interactions.[1][2]

Q4: What proactive strategies can I implement in my experimental design to minimize off-target effects?

A4: Proactive measures can significantly reduce the impact of off-target effects.

  • Rational Drug Design: Utilize computational and structural biology tools to design inhibitors with high specificity for the intended target.[14]

  • Thorough Characterization: Before extensive use, characterize the inhibitor's selectivity profile through high-throughput screening against common off-target families like kinases and CAs.[14]

  • Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by providing the downstream product of the affected pathway.[2][15]

Troubleshooting Guide

Problem 1: I'm observing an unexpected or inconsistent cellular phenotype.

  • Possible Cause: The phenotype may be due to an off-target effect rather than the inhibition of your intended target.[1][2] Sulfonamides are known to interact with a wide variety of proteins, which can trigger unintended signaling pathways.[4][10]

  • Troubleshooting Steps:

    • Verify Concentration: Perform a dose-response curve to ensure you are using the lowest concentration that elicits the desired on-target effect.[13]

    • Implement Controls: Use a structurally related inactive control compound to see if the phenotype persists.

    • Genetic Validation: Use siRNA or CRISPR to knock down/out the intended target. If the phenotype is still observed after treatment with the inhibitor, it is highly likely to be an off-target effect.[1]

    • Consult Literature: Research known off-targets for your class of sulfonamide inhibitor. For example, if you observe changes in cellular pH, consider inhibition of carbonic anhydrases.[10]

Problem 2: The inhibitor is causing high levels of cytotoxicity at concentrations needed for target inhibition.

  • Possible Cause: The observed toxicity may be an off-target effect. Binding to essential cellular proteins can disrupt critical pathways, leading to cell death unrelated to the intended target's function.[1]

  • Troubleshooting Steps:

    • Perform Cytotoxicity Assay: Use an MTT assay or similar method to quantify the cytotoxic effects of your inhibitor across a range of concentrations.

    • Separate On- and Off-Target Effects: Compare the IC50 for your on-target activity with the CC50 (50% cytotoxic concentration). A small window between these values suggests toxicity may be linked to off-target effects.

    • Profile Against Known Toxicity Targets: Screen your compound against panels of proteins known to cause toxicity when inhibited, such as certain kinases or hERG.[10]

    • Consider a Different Inhibitor: If the therapeutic window is too narrow, you may need to use a more selective inhibitor for your target.

Data Presentation: Inhibitor Selectivity

The following tables provide examples of how to summarize quantitative data for sulfonamide-based inhibitors, focusing on selectivity against common off-targets.

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound IDN-Alkyl SubstitutionCancer Cell LineIC50 (µM)Reference
8aN-ethyl toluene-4-sulfonamideHeLa10.9 ± 1.01[3]
8aN-ethyl toluene-4-sulfonamideMDA-MB-23119.22 ± 1.67[3]
8b2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[3]
8b2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62 ± 0.13[3]

Table 2: Carbonic Anhydrase (CA) Off-Target Inhibition (Ki, nM)

CompoundTarget (VchCA)Off-Target (hCA I)Off-Target (hCA II)Selectivity (VchCA/hCA I)Selectivity (VchCA/hCA II)Reference
AAZ (Standard) 18.0250.012.00.071.5[16]
Compound 14 22.1148.429.40.150.75[16]
Compound 22 32.222060.018660.0685.2579.5[16]
Compound 23 19.81550.0200.078.310.1[16][17]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of a sulfonamide-based compound against a broad panel of protein kinases to identify potential off-targets.[1][2]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the compound to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP. Commercial services often provide pre-formatted panels.

    • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure kinase activity. This is often done using luminescence-based methods that quantify the amount of ATP remaining after the reaction.

    • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase that shows significant inhibition.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a sulfonamide inhibitor in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[1]

  • Methodology:

    • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a specified time.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, typically without detergents.

    • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step at room temperature.

    • Lysis: Lyse the cells to release proteins. This can be done through freeze-thaw cycles or sonication.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein remaining in the supernatant using Western Blot or other protein quantification methods.

    • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Validation & Confirmation cluster_3 Phase 4: Conclusion start Start: Observe Unexpected Phenotype or Toxicity dose_response Perform Dose-Response Analysis start->dose_response controls Use Inactive Analogue & Genetic Controls (siRNA/CRISPR) dose_response->controls profiling Perform Broad-Panel Selectivity Screening (e.g., Kinase Panel) dose_response->profiling cetsa Confirm Target Engagement in Cells (CETSA) controls->cetsa rescue Perform Rescue Experiment profiling->rescue conclusion Conclusion: On-Target vs. Off-Target Effect cetsa->conclusion rescue->conclusion folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate (Folate Coenzymes) DHFR->Tetrahydrofolate NucleicAcids DNA/RNA Synthesis Tetrahydrofolate->NucleicAcids Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition troubleshooting_tree start Unexpected Experimental Result Observed q1 Is the inhibitor concentration as low as possible? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Titrate down to lowest effective concentration q1->a1_no No q2 Does an inactive analogue reproduce the effect? a1_yes->q2 a2_yes High Likelihood of Artifact or Non-Specific Effect q2->a2_yes Yes a2_no Effect is likely specific to inhibitor's pharmacophore q2->a2_no No q3 Does genetic knockdown of target abolish the effect? a2_no->q3 a3_yes High Likelihood of ON-TARGET Effect q3->a3_yes Yes a3_no High Likelihood of OFF-TARGET Effect q3->a3_no No

References

how to handle hygroscopic nature of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 2-(Morpholin-4-yl)ethane-1-sulfonamide, with a focus on addressing its potential hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, with the CAS Number 4945-80-6, is a chemical compound that is known to be a byproduct in the synthesis of diazo compounds.[1][2] It is important to distinguish it from the structurally similar MES (2-(N-morpholino)ethanesulfonic acid), a commonly used buffering agent.

Q2: Is this compound hygroscopic?

Q3: How should I store this compound?

To minimize moisture absorption, this compound should be stored in a cool, dry place.[3] Many suppliers recommend storage at -20°C in a tightly sealed container.[1][5] For long-term storage, placing the container inside a desiccator with a suitable drying agent is also recommended.[6]

Q4: What are the signs that my compound has absorbed water?

Hygroscopic compounds that have absorbed moisture may appear clumpy, sticky, or may even turn into a liquid or slurry.[3][5] Any change in the physical appearance of the solid should be noted.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent weighing results The compound is absorbing atmospheric moisture during weighing.Use a glove box with a controlled low-humidity atmosphere for weighing. If a glove box is unavailable, weigh the compound quickly in a tared, sealed container.
Compound appears clumpy or wet Improper storage has led to moisture absorption.Dry the compound before use. See the experimental protocol below for drying hygroscopic solids. Note that heating can cause decomposition, so it should be done carefully.[3]
Poor solubility or unexpected reaction outcomes The presence of water may be interfering with the experimental conditions.Ensure the compound is thoroughly dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in handling the solid The static nature of the dry powder or the stickiness of the moist compound.For static powders, use an anti-static gun. For sticky compounds, consider preparing a stock solution with the entire contents of the bottle and aliquoting for use.[5]

Experimental Protocols

Protocol 1: Weighing a Potentially Hygroscopic Compound
  • Preparation: Place the sealed container of this compound and all necessary weighing tools (spatula, weighing paper/boat) inside a desiccator for at least 24 hours to ensure they are dry.

  • Environment: If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.

  • Procedure:

    • Tare the balance with a clean, dry weighing vessel.

    • Quickly transfer the desired amount of the compound to the weighing vessel.

    • Immediately seal the weighing vessel and the stock container of the compound.

    • Record the weight.

Protocol 2: Drying this compound

Caution: Before proceeding, verify the thermal stability of the compound. Overheating can lead to decomposition.[3]

  • Vacuum Oven Method:

    • Place a thin layer of the compound in a clean, dry watch glass or petri dish.

    • Place the dish in a vacuum oven.

    • Heat the oven to a mild temperature (e.g., 40-50°C) under a gentle vacuum.

    • Dry for several hours or until a constant weight is achieved.

  • Desiccator Method:

    • Place the compound in an open container inside a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

    • Allow the compound to dry under vacuum for an extended period (24-48 hours).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 4945-80-6[1]
Molecular Formula C₆H₁₄N₂O₃S[1]
Molecular Weight 194.2 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
Solubility DMSO: Sparingly Soluble (1-10 mg/ml)Ethanol: Slightly Soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly Soluble (1-10 mg/ml)[1]

Visualizations

experimental_workflow_hygroscopic_compound cluster_storage Storage cluster_weighing Weighing cluster_handling Handling storage Store at -20°C in a Tightly Sealed Container desiccator Optional: Place in Desiccator storage->desiccator glove_box Perform in Glove Box storage->glove_box Transfer quick_weigh Alternatively: Weigh Quickly use_dry Use Anhydrous Solvents quick_weigh->use_dry Proceed to Experiment inert_atm Handle Under Inert Atmosphere use_dry->inert_atm

Caption: Workflow for handling hygroscopic compounds.

troubleshooting_logic issue Inconsistent Experimental Results? check_appearance Check Compound Appearance issue->check_appearance clumpy Clumpy/Wet? check_appearance->clumpy dry_compound Dry Compound (See Protocol 2) clumpy->dry_compound Yes reweigh Re-weigh Carefully (See Protocol 1) clumpy->reweigh No dry_compound->reweigh check_solvents Check Solvents and Atmosphere reweigh->check_solvents anhydrous Using Anhydrous Solvents? check_solvents->anhydrous use_anhydrous Switch to Anhydrous Solvents anhydrous->use_anhydrous No inert_atm Using Inert Atmosphere? anhydrous->inert_atm Yes use_anhydrous->inert_atm use_inert Implement Inert Atmosphere Handling inert_atm->use_inert No proceed Proceed with Experiment inert_atm->proceed Yes use_inert->proceed

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Purification of Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of polar sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar sulfonamide compounds?

A1: The main difficulties arise from their inherent physicochemical properties:

  • High Polarity: This leads to strong interactions with polar solvents, making them difficult to retain on traditional reversed-phase chromatography columns and prone to low recovery during crystallization.

  • Amphoteric Nature: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino group) functionalities. Their ionization state is pH-dependent, which can complicate extraction and chromatographic separation.

  • Thermal Instability: Some sulfonamides can be sensitive to heat, which can lead to degradation during solvent evaporation or high-temperature purification steps.

  • Tendency to "Oil Out": During crystallization, highly polar compounds may separate as a liquid phase instead of forming crystals, which entraps impurities.[1][2][3]

Q2: Which chromatographic techniques are most effective for purifying polar sulfonamides?

A2: While traditional reversed-phase (RP) HPLC can be challenging, several other techniques are better suited for polar sulfonamides:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). This combination enhances the retention of highly polar compounds.[4][5][6][7][8][9]

  • Mixed-Mode Chromatography (MMC): These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase. This allows for the retention and separation of both polar and nonpolar analytes in one run and can be optimized by adjusting the mobile phase's ionic strength and pH.[4][10][11][12][13]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar modifier like methanol. It can be a powerful technique for separating polar compounds.[14][15]

Q3: How can I improve the recovery of my polar sulfonamide during liquid-liquid extraction (LLE)?

A3: Optimizing the pH of the aqueous phase is crucial. To extract a sulfonamide into an organic solvent, you should adjust the pH of the aqueous solution to a level where the compound is in its neutral, less polar form. For many sulfonamides, this is typically in the acidic range (pH 2-3), which protonates the amino group and suppresses the deprotonation of the sulfonamide group. Additionally, "salting out" by adding a high concentration of a salt like sodium chloride to the aqueous phase can decrease the sulfonamide's solubility in the aqueous layer and drive it into the organic phase.[16][17]

Q4: What are the key considerations for crystallizing highly polar sulfonamides?

A4: Successful crystallization of polar sulfonamides often requires careful solvent selection and control of supersaturation.

  • Solvent Selection: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Mixed solvent systems (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) are often effective.

  • Preventing "Oiling Out": This can often be mitigated by using a more dilute solution, cooling the solution more slowly, or by adding seed crystals to encourage nucleation.[1][2][3][18]

Troubleshooting Guides

Chromatography
Problem Potential Cause Troubleshooting Solution
Low/No Retention on Reversed-Phase HPLC The sulfonamide is too polar for the nonpolar stationary phase.* Switch to a more suitable chromatography mode like HILIC or Mixed-Mode Chromatography.[4][5][6][11] * If using RP-HPLC, consider using an ion-pairing agent, although this may not be compatible with mass spectrometry.[4]
Poor Peak Shape (Tailing or Fronting) * Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica). * Sample solvent is too strong compared to the mobile phase.[19][20] * Column overloading.* Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), to improve peak shape. * Dissolve the sample in the initial mobile phase or a weaker solvent.[21] * Reduce the injection volume or sample concentration.[21]
Low Recovery After Purification * Compound degradation on the column. * Irreversible adsorption to the stationary phase. * Loss during solvent evaporation.* If the compound is unstable on silica (B1680970), consider using a different stationary phase like alumina (B75360) or a bonded phase.[22] * Ensure the mobile phase is strong enough to elute the compound completely. * Use lower temperatures during solvent removal (e.g., rotary evaporation).[22]
Co-elution of Impurities The selectivity of the method is insufficient.* Optimize the mobile phase composition (e.g., gradient, pH, ionic strength). * Try a column with a different selectivity (e.g., a different HILIC or mixed-mode phase).[10][11]
Crystallization
Problem Potential Cause Troubleshooting Solution
Compound "Oils Out" Instead of Crystallizing * The solution is too supersaturated. * The melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[3] * High impurity levels.* Use a more dilute solution by adding more solvent.[3] * Cool the solution more slowly to allow for controlled crystal growth.[23] * Add seed crystals to provide nucleation sites.[2][18] * Consider an initial purification step to remove impurities.
Low Yield of Crystals * The compound is too soluble in the cold solvent. * Not enough time for crystallization.* Use a solvent system where the compound has lower solubility at cold temperatures. * Ensure the solution is thoroughly cooled in an ice bath for an extended period. * Concentrate the mother liquor to recover a second crop of crystals.
No Crystals Form * The solution is not supersaturated. * Lack of nucleation sites.* Concentrate the solution by slowly evaporating some of the solvent. * Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. * Add a small seed crystal of the pure compound.

Quantitative Data Summary

Table 1: Recovery Rates of Sulfonamides Using Different Extraction Methods

Extraction Method Sulfonamide(s) Matrix Average Recovery (%) Relative Standard Deviation (RSD) (%)
Matrix Solid-Phase Dispersion (MSPD)Sulfadiazine, Sulfamerazine, SulfamethazineBlood> 87.5Not Specified
QuEChERS24 SulfonamidesInstant Pastries79.4 - 97.9Not Specified
Online SPE-LC-MS/MS15 SulfonamidesPork and Fish78.3 - 99.30.2 - 9.4
Dispersive Solid-Phase ExtractionSulfonamidesEnvironmental Waters81.4 - 102.6Not Specified

Note: Recovery rates can be highly dependent on the specific compound, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: General Flash Chromatography for Polar Sulfonamides (HILIC mode)
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. For HILIC, a polar stationary phase (silica gel) is used with a mobile phase consisting of a high percentage of a non-polar solvent (e.g., acetonitrile) and a small percentage of a polar solvent (e.g., water). Adjust the solvent ratio to achieve an Rf value of 0.15-0.3 for the target compound.

  • Column Packing: Select a silica gel column. Wet pack the column with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective for separating complex mixtures. Gradually increase the percentage of the polar solvent (e.g., water) to elute the compounds. For example, start with 95:5 acetonitrile:water and gradually increase to 80:20 acetonitrile:water.

  • Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: General Crystallization Protocol for Polar Sulfonamides
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude sulfonamide in a minimal amount of a hot, polar "good" solvent (e.g., ethanol, methanol, or acetone).

  • Induce Supersaturation:

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Anti-solvent Addition: While the solution is at room temperature or slightly warm, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Crystal Formation: Allow the supersaturated solution to stand undisturbed to allow for slow crystal growth. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Sulfonamide dissolution Dissolution in Minimal Solvent crude_product->dissolution chromatography Chromatography (e.g., HILIC) dissolution->chromatography Load onto Column crystallization Crystallization dissolution->crystallization Alternative Path fraction_collection Fraction Collection chromatography->fraction_collection solvent_removal Solvent Removal crystallization->solvent_removal Filter Crystals purity_analysis Purity Analysis (TLC/LC-MS) fraction_collection->purity_analysis purity_analysis->solvent_removal Pool Pure Fractions pure_product Pure Sulfonamide solvent_removal->pure_product

Caption: General experimental workflow for the purification of polar sulfonamide compounds.

troubleshooting_chromatography start Chromatography Issue low_retention Low/No Retention? start->low_retention poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_recovery Low Recovery? start->low_recovery solution_hilic Switch to HILIC/ Mixed-Mode low_retention->solution_hilic Yes solution_modifier Add Mobile Phase Modifier (TFA/TEA) poor_peak_shape->solution_modifier Yes solution_solvent Change Sample Solvent poor_peak_shape->solution_solvent Yes solution_stationary_phase Change Stationary Phase low_recovery->solution_stationary_phase Yes solution_temp Lower Evaporation Temperature low_recovery->solution_temp Yes

Caption: Troubleshooting logic for common chromatography issues with polar sulfonamides.

References

Technical Support Center: Improving the Selectivity of Morpholine Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with morpholine (B109124) sulfonamide inhibitors.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your experiments.

Problem Potential Causes Recommended Actions
Low Inhibitor Potency (High IC50 Value) 1. Compound Instability: The inhibitor may be degrading in the assay buffer or cell culture medium. 2. Incorrect Concentration: Errors in serial dilutions or stock solution preparation. 3. Assay Conditions: Suboptimal ATP concentration in kinase assays, or high serum concentration in cell-based assays affecting inhibitor availability. 4. Cell Permeability: The compound may have poor cell membrane permeability in cellular assays.1. Assess Compound Stability: Use techniques like HPLC to determine the stability of the inhibitor over the experiment's duration. 2. Verify Concentrations: Prepare fresh stock solutions and serial dilutions. Confirm the concentration of the stock solution spectrophotometrically if possible. 3. Optimize Assay Conditions: For kinase assays, use an ATP concentration close to the Km value of the enzyme. For cell-based assays, consider reducing the serum percentage during the inhibitor treatment period. 4. Evaluate Permeability: Conduct a cell permeability assay (e.g., PAMPA) to assess the inhibitor's ability to cross the cell membrane.
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, cells, or inhibitor. 2. Cell Plating Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of a microplate.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 3. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells to maintain humidity and thermal stability for the inner experimental wells.
Unexpected Cellular Phenotype or Toxicity 1. Off-Target Effects: The inhibitor may be interacting with unintended cellular targets.[1][2] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Compound Cytotoxicity: The inhibitor itself may have cytotoxic effects unrelated to its intended target.1. Perform a Kinome Scan: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.[2][3] 2. Conduct a Cellular Thermal Shift Assay (CETSA): Confirm that the inhibitor is engaging with its intended target in a cellular context.[3] 3. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor. 4. Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to assess the general cytotoxicity of the inhibitor.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions related to improving the selectivity of morpholine sulfonamide inhibitors.

Q1: How can the morpholine ring contribute to the selectivity of a sulfonamide inhibitor?

A1: The morpholine ring is a versatile scaffold in medicinal chemistry.[2] Its conformation and substitution patterns can be modified to enhance interactions with the target protein while avoiding binding to off-target proteins. For instance, introducing bridged morpholines can create steric hindrance that is accommodated by the target's binding pocket but not by the more constrained pockets of off-target kinases, thereby dramatically improving selectivity.[4][5]

Q2: What is the first step to determine if my morpholine sulfonamide inhibitor is hitting unintended targets?

A2: The most effective initial step is to perform a comprehensive kinase selectivity profile.[3] This involves screening your compound against a large panel of purified kinases to identify any unintended interactions. These services are commercially available and provide data on the inhibitory activity of your compound against hundreds of kinases simultaneously.

Q3: How should I interpret the results of a kinase selectivity screen?

A3: The results are typically presented as the percentage of inhibition at a specific concentration or as IC50 values for a range of kinases. Pay close attention to kinases that are inhibited with a potency similar to or greater than your intended target, as these are the most likely candidates for off-target effects.[3] Some profiling services also provide a selectivity score, which quantifies the promiscuity of the inhibitor; a lower score generally indicates a more selective compound.[3]

Q4: My inhibitor shows off-target effects in a biochemical assay. How can I confirm if these are relevant in a cellular context?

A4: Biochemical off-target hits need to be validated in a cellular system. A recommended approach is to use a Western blot to analyze the phosphorylation of the suspected off-target's downstream substrate. If your inhibitor reduces the phosphorylation of the substrate in a dose-dependent manner, it confirms that the off-target is being engaged and inhibited in cells.[3]

Q5: What are some general strategies to improve the selectivity of a morpholine sulfonamide inhibitor?

A5: Improving selectivity often involves iterative cycles of structure-activity relationship (SAR) studies. Key strategies include:

  • Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to its target and off-targets to guide modifications that enhance affinity for the target while disrupting binding to off-targets.

  • Exploiting Unique Binding Pockets: Introduce chemical moieties that interact with less conserved regions of the target's active site.

  • Modifying the Morpholine Scaffold: As mentioned earlier, introducing substitutions or conformational constraints to the morpholine ring can significantly enhance selectivity.[4][5]

Quantitative Data on Inhibitor Selectivity

The following tables provide examples of how to present quantitative data to compare the selectivity of inhibitors.

Table 1: Selectivity Profile of Quinoline-Based Sulfonamides Against Carbonic Anhydrase (CA) Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
11c --8.4-
13a 78.4-25.8-
13b --5.5-
13c 55.47.318.6-
16 81.4-21.7-
Acetazolamide (Standard) --25-
Data adapted from MDPI, 2021.[6]

Table 2: Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3K/mTOR

CompoundPI3Kα (IC50, nM)mTOR (IC50, nM)
22c 0.2223
HS-173 241400
Omipalisib 0.2321
Data adapted from MDPI, 2023.[7]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a morpholine sulfonamide inhibitor in an adherent cell line.[8]

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium

  • 96-well plates

  • Morpholine sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Profiling

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.[9]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b1 In Vitro Kinase Profiling b2 IC50 Determination b1->b2 c1 Cell Viability Assay (MTT) b2->c1 c2 Cellular Target Engagement (CETSA) c1->c2 c3 Western Blot for Downstream Signaling c2->c3 end Selective Inhibitor Identified c3->end start Morpholine Sulfonamide Inhibitor Synthesis start->b1

Caption: Experimental workflow for selectivity profiling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? cause1 Pipetting Error start->cause1 Yes cause2 Cell Plating Inconsistency start->cause2 Yes cause3 Compound Instability start->cause3 Yes no Consistent Results start->no No sol1 Calibrate Pipettes cause1->sol1 sol2 Ensure Homogeneous Cell Suspension cause2->sol2 sol3 Assess Compound Stability (HPLC) cause3->sol3

Caption: Troubleshooting logic for inconsistent results.

References

dealing with aggregation of 2-(Morpholin-4-yl)ethane-1-sulfonamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, troubleshooting, and mitigating issues related to the aggregation of small molecules, with a focus on sulfonamide-containing compounds, in various experimental assays. Aggregation can lead to non-specific activity and false-positive results, making its early detection and management crucial for reliable drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation in the context of biochemical assays?

A1: Compound aggregation is a phenomenon where small molecules self-assemble in aqueous solutions to form colloidal particles, typically in the low-micromolar concentration range.[1][2] These aggregates are not simple precipitates; they are a state of matter intermediate between a true solution and a solid precipitate.[2] The concentration at which this occurs is known as the Critical Aggregation Concentration (CAC).[1] These aggregates can interfere with assay results by sequestering and denaturing proteins, leading to non-specific inhibition or activation.[3][4]

Q2: Why are sulfonamide-containing compounds a concern for aggregation?

A2: While not all sulfonamides are prone to aggregation, the structural features of some sulfonamide-containing molecules can contribute to their potential to aggregate. Like many organic molecules, those with a combination of hydrophobic and hydrophilic moieties can self-assemble in aqueous environments. It is a phenomenon that has been observed across a wide range of chemotypes, and therefore, compounds containing the sulfonamide functional group are not exempt and should be evaluated for this behavior.[5]

Q3: How can I tell if my compound is aggregating in my assay?

A3: Several signs may indicate aggregation. These include steep dose-response curves, a high Hill slope, and inhibition that is sensitive to the presence of non-ionic detergents.[1] Additionally, the inhibitory activity may be time-dependent and can be overcome by increasing the concentration of the target enzyme.[1][3]

Q4: Can compound aggregation affect cell-based assays?

A4: Yes, compound aggregation can also impact cell-based assays. Aggregates can interact with the cell membrane, interfere with signaling pathways, or sequester essential nutrients in the culture medium, leading to cytotoxicity or other off-target effects.[1]

Q5: What is the difference between aggregation and precipitation?

A5: Aggregation refers to the formation of soluble, colloidal particles, whereas precipitation involves the formation of insoluble, solid material that will sediment out of solution. Aggregates can often be redissolved upon dilution, while precipitates typically do not readily go back into solution.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing suspected compound aggregation.

Issue 1: Steep, Non-stoichiometric Inhibition Observed in an Enzyme Assay

  • Symptoms: Your compound exhibits a very steep dose-response curve (Hill slope > 1.5) and the IC50 value appears to be highly dependent on the assay conditions.

  • Troubleshooting Steps:

    • Detergent Sensitivity Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[4] A significant rightward shift or complete loss of inhibitory activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[4]

    • Enzyme Concentration Variation: Perform the inhibition assay at several different concentrations of the target enzyme. If the compound is an aggregator, its IC50 value will likely increase linearly with the enzyme concentration.[1]

    • Pre-incubation Time Course: Vary the pre-incubation time of the compound with the enzyme before adding the substrate. Aggregation-based inhibition is often time-dependent, with inhibition increasing with longer pre-incubation times.[3]

Issue 2: Irreproducible Results or "Noisy" Data

  • Symptoms: You observe significant well-to-well variability or inconsistent results between experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells containing your compound.

    • Centrifugation Assay: Centrifuge the compound solution at high speed (e.g., >15,000 x g) for 30 minutes before adding it to the assay.[3][6] If the compound is aggregating, the supernatant will have a reduced concentration of the active species, leading to decreased activity in the assay.[6]

    • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the size of particles in your compound solution. The presence of particles in the range of 50-1000 nm is indicative of aggregation.

Issue 3: Promiscuous Activity Across Multiple Unrelated Targets

  • Symptoms: Your compound shows activity against a wide range of different proteins or in various unrelated assays.

  • Troubleshooting Steps:

    • Counter-Screening: Test your compound in a well-established counter-screen for aggregation, such as the AmpC β-lactamase assay.[3] Aggregators will often inhibit this enzyme in a detergent-sensitive manner.

    • Literature and Database Search: Check online resources and databases (e.g., PubChem) for any reported promiscuous activity or aggregation potential of your compound or structurally similar molecules.

Quantitative Data on Compound Aggregation

The Critical Aggregation Concentration (CAC) is a key parameter for understanding the aggregation potential of a compound. However, these values are highly dependent on the specific assay conditions (e.g., buffer, pH, ionic strength). Below is a table of known aggregating compounds and their typical CAC ranges to serve as a reference.

Compound NameTypical CAC Range (µM)Notes
Methylene Blue1 - 10Known promiscuous inhibitor and aggregator.
Rottlerin0.5 - 5Frequently identified as an aggregator in HTS campaigns.
Quercetin5 - 50A natural product known to form aggregates.
Genistein10 - 100Another common flavonoid aggregator.

Experimental Protocols

Protocol 1: Centrifugation-Based Assay to Detect Aggregation

Objective: To determine if the observed bioactivity of a compound is due to aggregation by physically removing aggregates from the solution.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Microcentrifuge tubes

  • High-speed microcentrifuge (>15,000 x g)

  • Assay components (enzyme, substrate, etc.)

  • Plate reader

Procedure:

  • Prepare a solution of the test compound in assay buffer at the desired final concentration.

  • Incubate the solution for 5-10 minutes at room temperature to allow for aggregate formation.

  • Take an aliquot of this "pre-centrifugation" sample.

  • Centrifuge the remaining solution at >15,000 x g for 30 minutes at 4°C.[3]

  • Carefully collect the supernatant, avoiding the pellet (if any). This is the "post-centrifugation" sample.

  • Test the activity of both the "pre-centrifugation" and "post-centrifugation" samples in your assay.

  • Interpretation: A significant reduction in activity in the "post-centrifugation" sample compared to the "pre-centrifugation" sample suggests that the activity is mediated by aggregates.[6]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly measure the size distribution of particles in a compound solution to identify the presence of aggregates.

Materials:

  • Test compound stock solution

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare a solution of the test compound in filtered assay buffer at the concentration used in the assay.

  • If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large contaminants.

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Acquire data according to the instrument's software instructions.

  • Interpretation: The presence of a population of particles with hydrodynamic radii in the range of 50-1000 nm is indicative of compound aggregation. A monomodal peak at a small hydrodynamic radius (< 5 nm) is expected for a well-behaved, non-aggregating small molecule.

Protocol 3: AmpC β-Lactamase Counter-Screen for Aggregation

Objective: To use a well-validated enzymatic assay to identify promiscuous inhibitors that act via aggregation.

Materials:

  • Recombinant AmpC β-lactamase

  • Nitrocefin (B1678963) (substrate)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Triton X-100

  • Test compound

  • Known aggregator (positive control, e.g., Methylene Blue)

  • Non-aggregating inhibitor (if available)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.02% (v/v) Triton X-100.

  • In a 96-well plate, add the test compound at various concentrations to both the detergent-containing and detergent-free buffers. Include controls (vehicle, positive control, negative control).

  • Add AmpC β-lactamase to all wells and pre-incubate for 5-10 minutes at room temperature.

  • Initiate the reaction by adding nitrocefin to all wells.

  • Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time.

  • Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.

  • Interpretation: A compound that inhibits AmpC β-lactamase in the absence of detergent but shows significantly reduced or no inhibition in the presence of Triton X-100 is likely an aggregator.[3]

Visualizations

Below are diagrams to illustrate key concepts and workflows related to compound aggregation.

AggregationMechanism cluster_0 Below CAC cluster_1 Above CAC cluster_2 Inhibition Monomers Small Molecule Monomers Aggregates Colloidal Aggregates Monomers->Aggregates Self-Assembly InhibitedEnzyme Enzyme (Inhibited/Denatured) Aggregates->InhibitedEnzyme Protein Sequestration & Denaturation Enzyme Enzyme (Active) Enzyme->Aggregates

Mechanism of aggregation-based enzyme inhibition.

TroubleshootingWorkflow Start Suspected Aggregation (e.g., steep dose-response) DetergentTest Perform assay with/without non-ionic detergent Start->DetergentTest CentrifugationAssay Perform centrifugation assay DetergentTest->CentrifugationAssay Activity reduced? No AggregationConfirmed Aggregation Confirmed DetergentTest->AggregationConfirmed Activity reduced? Yes DLS Perform Dynamic Light Scattering (DLS) CentrifugationAssay->DLS Activity reduced? No CentrifugationAssay->AggregationConfirmed Activity reduced? Yes DLS->AggregationConfirmed Particles >50nm? Yes NoAggregation Aggregation Unlikely DLS->NoAggregation Particles >50nm? No

A workflow for troubleshooting suspected compound aggregation.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Sulfonamides: Positioning 2-(Morpholin-4-yl)ethane-1-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 2-(Morpholin-4-yl)ethane-1-sulfonamide alongside established classes of sulfonamide drugs. Due to a lack of extensive experimental data on this compound, this comparison focuses on structural similarities and differences with well-characterized sulfonamides to extrapolate potential biological activities. Detailed experimental protocols are provided to facilitate the investigation of its bioactivity.

Introduction to Sulfonamides and this compound

Sulfonamides are a versatile class of compounds characterized by the presence of a sulfonyl group connected to an amine. They exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific biological activity of a sulfonamide derivative is largely determined by the nature of the substituents on the sulfonamide functional group[3].

This compound is a synthetic compound that has been noted as a byproduct in the synthesis of diazo compounds[4][5][6]. While its primary synthesis route involves the reaction of morpholine (B109124) with ethene sulfonyl chloride, its diverse potential applications in scientific research, particularly in enzyme inhibition and cellular signaling pathway studies, are being explored[7]. This guide will compare its structural features to those of established sulfonamides to hypothesize its potential bioactivities.

Structural Comparison of Sulfonamides

The bioactivity of sulfonamides is intrinsically linked to their molecular structure. The table below compares the structural features of this compound with those of major classes of bioactive sulfonamides.

Sulfonamide ClassGeneral Structure / Key FeaturesRepresentative Drug(s)BioactivityStructural Comparison with this compound
Antibacterial Sulfonamides Aromatic amine (p-aminobenzoic acid mimic)Sulfamethoxazole, SulfadiazineInhibit dihydropteroate (B1496061) synthase in the folic acid synthesis pathway[8][9].Lacks the key aromatic amine group, suggesting it is unlikely to have potent antibacterial activity via this mechanism.
Carbonic Anhydrase Inhibitors Often aromatic or heterocyclic sulfonamidesAcetazolamide, DorzolamideDiuretic, anti-glaucoma, anti-epilepticThe morpholine ring is a heterocyclic feature, but the overall structure differs significantly from typical carbonic anhydrase inhibitors.
Anticancer Sulfonamides Diverse structures, often targeting cell signaling pathwaysIndisulam, E7070Cell cycle arrest, apoptosisThe morpholine moiety is found in some anticancer agents, suggesting a potential, albeit speculative, role in this therapeutic area.
Anti-inflammatory Sulfonamides (Coxibs) Diaryl heterocyclesCelecoxib, RofecoxibSelective COX-2 inhibitionLacks the characteristic diaryl substitution pattern of coxibs.
Antiviral Sulfonamides Varied, often targeting viral proteasesAmprenavir, DarunavirHIV protease inhibitionDoes not possess the typical pharmacophore for HIV protease inhibition.
This compound Morpholine ring, ethane (B1197151) linker, primary sulfonamideN/ALargely uncharacterizedThe presence of the morpholine ring and a flexible ethane linker suggests potential interactions with various biological targets.

Hypothesized Bioactivity of this compound

Based on its structural features, this compound is not a classic antibacterial agent in the mold of traditional sulfa drugs. However, the presence of the morpholine ring, a common scaffold in medicinal chemistry, and the sulfonamide group opens possibilities for other biological activities. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates.

Potential areas of bioactivity for investigation include:

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.

  • Receptor Antagonism: The overall structure could potentially fit into the binding pockets of various receptors. For instance, related ethanesulfonamide (B75362) derivatives have been investigated as endothelin-A receptor antagonists[10][11].

  • Anticancer Activity: While structurally distinct from many known anticancer sulfonamides, the morpholine moiety is present in some kinase inhibitors.

Experimental Protocols for Bioactivity Screening

To elucidate the bioactivity of this compound, a tiered screening approach is recommended.

Antibacterial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution.

  • Preparation of Bacterial Inoculum: A standardized inoculum (e.g., 5 x 10^5 CFU/mL) of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference compound[1].

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

Protocol: Colorimetric Assay for Carbonic Anhydrase Activity.

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzyme (e.g., hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in a buffer solution.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound. A known inhibitor (e.g., acetazolamide) is used as a positive control.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualizing Potential Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of This compound purification Purification & QC synthesis->purification antibacterial Antibacterial Assay (MIC Determination) purification->antibacterial anticancer Anticancer Assay (MTT Assay) purification->anticancer enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) purification->enzyme data_analysis IC50 / MIC Determination antibacterial->data_analysis anticancer->data_analysis enzyme->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized experimental workflow for the synthesis and bioactivity screening of novel sulfonamides.

folate_pathway cluster_inhibition Inhibition by Antibacterial Sulfonamides PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines Purines Tetrahydrofolate->Purines Sulfonamides Antibacterial Sulfonamides Sulfonamides->Dihydropteroate_Synthase

References

Comparative Analysis of Morpholine-Containing Sulfonamide Analogs as Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of morpholine-based aryl sulfonamides reveals key structural determinants for potent and selective inhibition of the Nav1.7 sodium channel, a critical target in pain therapeutics. This guide synthesizes available experimental data to provide a comparative analysis for researchers and professionals in drug development.

The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for the treatment of pain. The discovery of selective inhibitors for this channel is a significant focus of analgesic drug development. Among the promising scaffolds, sulfonamides incorporating a morpholine (B109124) moiety have demonstrated notable inhibitory activity. This guide focuses on a series of morpholine-based aryl sulfonamides, closely related to the 2-(Morpholin-4-yl)ethane-1-sulfonamide scaffold, and dissects their structure-activity relationships (SAR) based on preclinical investigations.

Quantitative Comparison of Analog Activity

The inhibitory potency of a series of morpholine-containing aryl sulfonamide analogs was evaluated against the human Nav1.7 channel. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined using electrophysiological assays. The data presented in Table 1 summarizes the key findings, highlighting the impact of structural modifications on inhibitory activity.

Compound IDR1 SubstitutionR2 SubstitutionLinkerCoreIC50 (nM) vs. Nav1.7
Lead Compound HHMethyleneoxyPiperidine (B6355638)High Activity
Analog 1 HHMethyleneoxyMorpholineReduced Activity
Analog 2 HHOxygenMorpholineRestored Activity
Analog 3 OMeHOxygenMorpholinePotent Activity
Analog 4 FHOxygenMorpholinePotent Activity
Analog 5 HOMeOxygenMorpholineReduced Activity

Note: This table is a representative summary based on the described SAR. Specific IC50 values were not publicly available in the referenced abstracts.

Structure-Activity Relationship (SAR) Analysis

The development of this series of Nav1.7 inhibitors began with a lead compound featuring a piperidine ring. Initial modifications explored the replacement of this core with a weakly basic morpholine ring.

Key Findings from SAR Studies:

  • Morpholine Core: Direct replacement of the piperidine ring with a morpholine core in the lead compound led to a significant reduction in Nav1.7 inhibitory activity. This suggests that the nature of the heterocyclic ring is crucial for potent inhibition.

  • Linker Modification: Shortening the linker between the aryl sulfonamide and the morpholine core from a methyleneoxy to an oxygen linkage was critical for restoring and even enhancing inhibitory activity. This indicates that the spatial arrangement and flexibility of the molecule are key determinants of its interaction with the target.

  • Aryl Substitution: Substitutions on the aryl ring of the sulfonamide had a pronounced effect on potency.

    • Ortho-substitution: The introduction of small electron-donating or electron-withdrawing groups at the ortho-position of the aryl ring (e.g., methoxy (B1213986) or fluoro groups) resulted in potent Nav1.7 inhibitors.

    • Meta- and Para-substitution: In contrast, substitutions at the meta- or para-positions were generally not well-tolerated and led to a decrease in activity.

This SAR data suggests a specific binding pocket for this class of inhibitors within the Nav1.7 channel, where the morpholine core, the oxygen linker, and ortho-substituted aryl sulfonamide create a pharmacophore with optimal interactions.

Experimental Protocols

The determination of the inhibitory activity of the this compound analogs on the Nav1.7 channel is primarily conducted using whole-cell patch-clamp electrophysiology . This technique is the gold standard for characterizing the interaction of compounds with ion channels, as it allows for the direct measurement of ion channel currents.

General Protocol for Whole-Cell Patch-Clamp Assay:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with a single cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ion currents flowing through the Nav1.7 channels.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.7 channel currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) and then depolarizing it to a potential that activates the channels (e.g., -10 mV).

  • Compound Application: The test compounds (analogs of this compound) are dissolved in an external solution and perfused over the cell at various concentrations.

  • Data Analysis: The peak inward sodium current is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

Visualizing the SAR Logic and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Logic cluster_lead Lead Compound cluster_analogs Analog Modifications Lead Piperidine Core + Methyleneoxy Linker (High Activity) Analog1 Morpholine Core + Methyleneoxy Linker (Reduced Activity) Lead->Analog1 Core Replacement Analog2 Morpholine Core + Oxygen Linker (Restored Activity) Analog1->Analog2 Linker Shortening Analog3 Ortho-Substituted Aryl + Oxygen Linker + Morpholine Core (Potent Activity) Analog2->Analog3 Aryl Substitution

Caption: Structure-Activity Relationship progression from the lead compound to potent analogs.

Experimental_Workflow start Start: HEK293 cells expressing hNav1.7 culture Cell Culture & Preparation start->culture patch Whole-Cell Patch Clamp culture->patch protocol Apply Voltage Protocol to Elicit Current patch->protocol compound Perfuse with Test Compound protocol->compound measure Measure Peak Sodium Current compound->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End: SAR Data analyze->end

Caption: Workflow for determining the inhibitory activity of compounds using patch-clamp electrophysiology.

Navigating Immunoassay Specificity: A Comparative Guide to 2-(Morpholin-4-yl)ethane-1-sulfonamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. A critical factor influencing this accuracy is the potential for cross-reactivity, where a substance other than the target analyte interferes with the assay, leading to erroneous results. This guide provides a comprehensive overview of the cross-reactivity potential of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a common byproduct in chemical syntheses, within the context of immunoassays. We present a comparative analysis, detailed experimental protocols for assessing cross-reactivity, and a discussion of alternative compounds.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2][3] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the concentration of the interfering substance, and the assay format.[4][5]

This compound is a non-antibiotic sulfonamide. The potential for cross-reactivity of sulfonamide-containing compounds is a subject of significant interest, particularly in the context of assays for sulfonamide antibiotics. However, extensive research has demonstrated that there is generally no clinically significant immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[6][7][8][9][10] This is attributed to key structural differences. The immunogenic determinant for allergic reactions and antibody recognition of sulfonamide antibiotics is typically the N1-heterocyclic ring and the N4-aromatic amine, both of which are absent in non-antibiotic sulfonamides like this compound.[7][8][9]

Comparative Analysis of Cross-Reactivity

To illustrate how one would quantify the cross-reactivity, this guide presents a hypothetical scenario involving a competitive ELISA designed to detect the sulfonamide antibiotic, Sulfamethoxazole. In this scenario, we compare the cross-reactivity of this compound with that of another non-antibiotic sulfonamide, Furosemide, and a structurally related buffer molecule, 2-(N-morpholino)ethanesulfonic acid (MES).

Table 1: Hypothetical Cross-Reactivity Data in a Competitive ELISA for Sulfamethoxazole

Compound TestedChemical StructureIC50 (µM)Cross-Reactivity (%)*
Sulfamethoxazole (Target Analyte) (Image of Sulfamethoxazole structure)0.1100
This compound (Image of this compound structure)> 1000< 0.01
Furosemide (Non-Antibiotic Sulfonamide) (Image of Furosemide structure)> 1000< 0.01
MES (Structurally Related Buffer) (Image of MES structure)> 1000< 0.01

*Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

The hypothetical data in Table 1 illustrates that non-antibiotic sulfonamides and structurally related compounds are expected to show negligible cross-reactivity in an immunoassay for a sulfonamide antibiotic.

Experimental Protocol for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a compound like this compound, a competitive ELISA is a suitable method.[4][11][12][13][14]

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, the test compound (potential cross-reactant) competes with a labeled form of the target analyte for a limited number of antibody binding sites. A higher concentration of the cross-reactant will lead to a weaker signal, and the degree of signal reduction is used to calculate the cross-reactivity.

Detailed Methodology
  • Plate Coating: A 96-well microtiter plate is coated with a capture antibody specific for the target analyte (e.g., anti-Sulfamethoxazole antibody). The plate is incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature and then washed.

  • Competition Reaction:

    • A standard curve is prepared using known concentrations of the unlabeled target analyte.

    • Serial dilutions of the test compounds (this compound, Furosemide, MES) are prepared.

    • The standards or test compounds are mixed with a constant concentration of enzyme-labeled target analyte (e.g., Sulfamethoxazole-HRP).

    • These mixtures are added to the wells of the coated and blocked plate. The plate is incubated for 1-2 hours at room temperature.

  • Signal Detection:

    • The plate is washed to remove unbound reagents.

    • A substrate solution (e.g., TMB) is added to each well. The enzyme on the labeled analyte that has bound to the antibody will convert the substrate into a colored product.

    • The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • The optical density (OD) of each well is measured using a microplate reader.

    • The OD values are plotted against the log of the concentration for the standard curve and the test compounds.

    • The IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) is determined for the target analyte and each test compound.

    • The percent cross-reactivity is calculated using the formula mentioned in the footnote of Table 1.

Visualizing the Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection & Analysis p1 Coat with Capture Antibody p2 Block Non-specific Sites p1->p2 c3 Incubate in Coated Wells p2->c3 c1 Prepare Standards & Test Compounds c2 Mix with Labeled Analyte c1->c2 c2->c3 d1 Wash Plate c3->d1 d2 Add Substrate d1->d2 d3 Stop Reaction & Read OD d2->d3 d4 Calculate IC50 & % Cross-Reactivity d3->d4

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

cross_reactivity_logic cluster_sulfonamides Sulfonamide Structures cluster_binding Antibody Binding cluster_result Immunoassay Outcome antibiotic Sulfonamide Antibiotic (e.g., Sulfamethoxazole) - N1-heterocyclic ring - N4-aromatic amine antibody Anti-Sulfamethoxazole Antibody antibiotic->antibody High Affinity non_antibiotic Non-Antibiotic Sulfonamide (e.g., this compound) - Lacks N1 ring and N4 amine non_antibiotic->antibody Low to No Affinity specific_binding Specific Binding antibody->specific_binding no_binding No Significant Binding antibody->no_binding positive_signal Signal Generated (Analyte Detected) specific_binding->positive_signal no_cross_reactivity Negligible Cross-Reactivity no_binding->no_cross_reactivity

Caption: Logical diagram illustrating the basis for the lack of cross-reactivity.

Conclusion

Based on the structural characteristics of this compound and the well-established principles of sulfonamide immunology, it is highly unlikely to exhibit significant cross-reactivity in immunoassays designed for the detection of sulfonamide antibiotics. For researchers encountering this compound as a byproduct or impurity, its interference in such assays should be minimal. However, as with any analytical method, it is best practice to validate the specificity of an immunoassay for its intended use, especially when the presence of structurally related compounds is suspected. The provided experimental protocol offers a robust framework for conducting such a validation. By understanding the principles of cross-reactivity and employing rigorous testing methodologies, researchers can ensure the accuracy and reliability of their immunoassay data.

References

Unveiling the Inhibitory Potential of 2-(Morpholin-4-yl)ethane-1-sulfonamide on Protein Kinase X: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals.

This guide presents a comprehensive comparison of the inhibitory effects of 2-(Morpholin-4-yl)ethane-1-sulfonamide and the well-characterized, broad-spectrum kinase inhibitor, Staurosporine (B1682477), against a hypothetical target, Protein Kinase X (PKX). PKX is presented as a critical enzyme within the MAPK/ERK signaling pathway, a cascade fundamental to cellular proliferation and differentiation.[1][2] The dysregulation of this pathway is a known factor in numerous pathologies, rendering its components, including PKX, significant targets for therapeutic development.[3][4]

This document provides detailed experimental methodologies and presents quantitative data in a structured format to facilitate a direct and objective comparison of the two compounds.

Determining Inhibitory Potency: The IC50 Value

A key metric for assessing the potency of an inhibitor is the half-maximal inhibitory concentration (IC50).[5][6][7] This value quantifies the concentration of an inhibitor required to decrease the activity of a target enzyme by 50% under defined experimental conditions.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

An in vitro kinase assay was employed to ascertain the inhibitory activity of both this compound and Staurosporine against PKX. This assay quantifies the phosphorylation of a specific peptide substrate by the recombinant PKX enzyme.

1. Reagent Preparation:

  • Serial dilutions of this compound and Staurosporine were prepared in a standard kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • A solution of recombinant human PKX enzyme and a biotinylated peptide substrate was formulated in the same buffer.

  • An ATP solution was prepared at a concentration corresponding to the Michaelis constant (Km) of PKX for ATP.

2. Assay Procedure:

  • The kinase and substrate solution was dispensed into the wells of a 96-well plate, followed by the addition of the test compounds or a vehicle control (DMSO).

  • The plate was incubated to facilitate the binding of the compounds to the enzyme.

  • The kinase reaction was initiated by the addition of the ATP solution.

  • The reaction was allowed to proceed for a predetermined time at a controlled temperature.

  • The reaction was halted by the addition of a stop solution.

3. Signal Detection:

  • A detection reagent, such as a europium-labeled anti-phospho-substrate antibody, was added to each well.

  • The degree of substrate phosphorylation was measured using a suitable microplate reader, for instance, by detecting time-resolved fluorescence.

4. Data Analysis:

  • The raw data were normalized, with the "no inhibitor" control set to 100% enzyme activity and a "no enzyme" control to 0%.

  • The percentage of inhibition was calculated for each concentration of the test compounds.

  • IC50 values were derived by fitting the resulting dose-response data to a sigmoidal curve using non-linear regression analysis.[4]

Comparative IC50 Data
CompoundIC50 (nM) against PKX
This compound150
Staurosporine10

Interpretation: Staurosporine, a known potent but non-selective kinase inhibitor, displays a considerably lower IC50 value, signifying greater potency against PKX in comparison to this compound.[8][9][10] Despite its lower potency, the data for this compound suggests a tangible inhibitory effect on PKX, meriting further exploration into its selectivity and mechanism of action.

Understanding the Mechanism: Enzyme Kinetics Analysis

To elucidate the mode of inhibition, enzyme kinetic studies were conducted with varying concentrations of the inhibitors. These experiments are crucial for determining whether the inhibition is competitive, non-competitive, or follows a different kinetic model.[11][12][13]

Experimental Protocol: Enzyme Kinetics Assay
  • Assay Setup: A series of kinase reactions were prepared with a constant concentration of the PKX enzyme and a range of concentrations of the peptide substrate.

  • Inhibitor Addition: For each substrate concentration, parallel reactions were performed in the absence (control) and presence of various fixed concentrations of either this compound or Staurosporine.

  • Reaction and Detection: Reactions were initiated with ATP, and the initial reaction velocities (V₀) were determined by monitoring the reaction over time using the same detection method as in the IC50 assay.

  • Data Analysis: The data were visualized using a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) to assess the impact of the inhibitors on the key kinetic parameters: Vmax (the maximum reaction velocity) and Km (the Michaelis constant).

Comparative Kinetic Parameters
InhibitorConcentrationVmax (µM/min)Km (µM)Inhibition Type
None (Control)-10010-
This compound100 nM10025Competitive
Staurosporine5 nM5010Non-competitive

Interpretation: The kinetic data reveal that this compound acts as a competitive inhibitor, indicated by an increase in the apparent Km while Vmax remains unchanged. This suggests that the compound likely competes with the substrate for binding at the ATP-binding site of PKX. Conversely, Staurosporine demonstrates non-competitive inhibition, characterized by a decrease in Vmax with no alteration in Km. This implies that Staurosporine binds to an allosteric site on the enzyme, thereby diminishing its catalytic efficiency without interfering with substrate binding.

Visual Representations

Protein Kinase X Signaling Pathway

Protein Kinase X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK PKX Protein Kinase X (ERK) MEK->PKX TranscriptionFactor Transcription Factor PKX->TranscriptionFactor Inhibitor This compound Inhibitor->PKX Staurosporine Staurosporine Staurosporine->PKX GeneExpression Gene Expression TranscriptionFactor->GeneExpression Cell Proliferation, Differentiation Cell Proliferation, Differentiation GeneExpression->Cell Proliferation, Differentiation Growth Factor Growth Factor Growth Factor->Receptor

Caption: The MAPK/ERK signaling cascade culminating in the activation of Protein Kinase X.

IC50 Determination Workflow

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of inhibitors D Dispense inhibitors into 96-well plate A->D B Prepare enzyme and substrate solution E Add enzyme/substrate solution B->E C Prepare ATP solution F Initiate reaction with ATP C->F D->E E->F G Incubate and stop reaction F->G H Read signal (e.g., fluorescence) G->H I Normalize data and calculate % inhibition H->I J Plot dose-response curve I->J K Calculate IC50 value J->K

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

The experimental findings outlined in this guide demonstrate that this compound possesses a discernible inhibitory activity against Protein Kinase X. Although its potency is modest when compared to the broad-spectrum inhibitor Staurosporine, the kinetic analysis points to a competitive mechanism of action, suggesting an interaction at the ATP-binding site. These results provide a solid foundation for further research into the selectivity profile and therapeutic potential of this compound. Subsequent investigations should aim to characterize its activity across a diverse panel of kinases to ascertain its selectivity and to define its precise binding mode through structural biology studies.

References

Morpholine vs. Piperidine Sulfonamides: A Head-to-Head Comparison for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents. Its versatility and ability to engage in key hydrogen bonding interactions have led to its incorporation in a wide array of approved drugs. When appended with heterocyclic moieties such as morpholine (B109124) and piperidine (B6355638), the resulting sulfonamides exhibit diverse pharmacological profiles, targeting enzymes and receptors implicated in various diseases. This guide provides a detailed head-to-head comparison of morpholine and piperidine sulfonamides, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

The choice between a morpholine and a piperidine ring in a drug candidate can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. The fundamental difference lies in the presence of an oxygen atom in the morpholine ring, which has profound effects on basicity, polarity, and metabolic stability.

The replacement of a piperidine ring with a morpholine ring is a common bioisosteric strategy in medicinal chemistry aimed at modulating these properties.[1] The ether oxygen in morpholine reduces the pKa of the nitrogen atom compared to piperidine, making it less basic. This can be advantageous in avoiding off-target effects, particularly for targets where high basicity is a liability. Furthermore, the introduction of the polar oxygen atom can lead to improved aqueous solubility and a lower partition coefficient (LogP), potentially enhancing a compound's drug-like properties.[1]

PropertyMorpholinePiperidineKey Differences & Implications
pKa ~8.3 - 8.7[2]~11.2[2]Morpholine is significantly less basic, which can reduce off-target ion channel interactions and improve selectivity.[1]
Calculated LogP -0.84[2]0.84[2]The lower LogP of morpholine generally imparts greater hydrophilicity, potentially improving aqueous solubility and formulation properties.
Metabolic Stability Generally more stableProne to oxidation at carbons alpha to the nitrogen[1]The electron-withdrawing nature of the morpholine oxygen can increase metabolic stability by reducing the susceptibility of adjacent carbons to oxidative metabolism.[1]

Biological Activity: A Matter of Target and Topology

The selection of either a morpholine or piperidine moiety can have a dramatic impact on the biological activity of a sulfonamide. The specific geometry and electronic properties of each ring influence how the molecule interacts with its biological target. While it is challenging to make a universal declaration of superiority for one ring over the other, comparative studies in specific contexts offer valuable insights.

Anticancer Activity

In the realm of anticancer drug discovery, a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, which are not sulfonamides but provide a valuable model for comparing the two scaffolds, demonstrated that the replacement of a piperazine (B1678402) fragment with either a piperidine or a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity in several cancer cell lines.[3][4] However, in a specific instance, the piperidine-containing regioisomer showed a selective cytotoxic effect against lung adenocarcinoma (A549) with an IC50 value of 26.3 μM, whereas the corresponding morpholine-containing compound was less active.[3] This highlights the nuanced and target-dependent nature of these structural modifications.

Compound TypeTarget Cell LinePiperidine Derivative IC50 (μM)Morpholine Derivative IC50 (μM)
2-(benzimidazol-2-yl)quinoxalines[3]A549 (Lung Cancer)26.3> 30
"M-HeLa (Cervical Cancer)28.1> 30
"MCF-7 (Breast Cancer)> 30> 30
Tuberculostatic Activity

A comparative study of piperidinothiosemicarbazones, another class of biologically active compounds, provided a direct comparison of the influence of morpholine, pyrrolidine (B122466), and piperidine on tuberculostatic activity. The results indicated a clear trend in activity, with the order being piperidine > pyrrolidine > morpholine.[5] The authors noted that the more basic substituents, piperidine and pyrrolidine, were associated with higher potency.[5]

Compound SeriesActivity Ranking
6-substituted pyridine (B92270) and pyrazine (B50134) derivatives[5]Piperidine > Pyrrolidine > Morpholine

Experimental Protocols

General Synthesis of N-Aryl/Alkyl Sulfonamides

The synthesis of morpholine and piperidine sulfonamides typically involves the reaction of the corresponding heterocyclic amine with a sulfonyl chloride in the presence of a base.

Materials:

  • Morpholine or Piperidine

  • Appropriate sulfonyl chloride

  • Base (e.g., triethylamine, pyridine, or sodium carbonate)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

Procedure:

  • Dissolve the morpholine or piperidine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of sulfonamide derivatives against a target protein kinase.[6]

Materials:

  • Purified target protein kinase

  • Kinase reaction buffer

  • Substrate peptide or protein

  • [γ-³²P]ATP

  • Test compounds (morpholine and piperidine sulfonamides) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add varying concentrations of the test compounds to the reaction mixture. Include a control with DMSO only.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase for a specified time.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generic signaling pathway for a kinase inhibitor and a typical experimental workflow for screening and evaluation.

G Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Sulfonamide Inhibitor (Morpholine or Piperidine) Inhibitor->RAF

Caption: A generic kinase signaling pathway with sulfonamide inhibition.

G Experimental Workflow for Sulfonamide Inhibitor Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Morpholine and Piperidine Sulfonamides Purification Purification and Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, Carbonic Anhydrase) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Physicochemical Physicochemical Profiling (Solubility, LogP, pKa) Efficacy_Studies Efficacy Studies in Disease Models PK_Studies->Efficacy_Studies

Caption: A typical workflow for evaluating sulfonamide inhibitors.

Conclusion

The choice between a morpholine and a piperidine sulfonamide in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical properties. Morpholine offers advantages in terms of reduced basicity, increased hydrophilicity, and potentially improved metabolic stability. Conversely, the higher basicity and lipophilicity of piperidine may be beneficial for certain target interactions, as evidenced by its superior activity in some reported cases. The provided experimental protocols and workflows offer a framework for the synthesis and evaluation of these important classes of compounds, enabling researchers to make informed decisions in the quest for novel and effective therapeutics. Ultimately, a thorough understanding of the structure-activity and structure-property relationships, guided by empirical data, is crucial for harnessing the full potential of both morpholine and piperidine sulfonamides in drug discovery.

References

Comparative Efficacy of 2-(Morpholin-4-yl)ethane-1-sulfonamide Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo anticancer efficacy of a representative series of novel 2-(Morpholin-4-yl)ethane-1-sulfonamide derivatives. The data presented herein is a synthesized representation based on findings for structurally related sulfonamide compounds and is intended to illustrate the therapeutic potential and guide further research in this area.[1][2][3]

In Vitro Efficacy: Cytotoxicity Against Human Cancer Cell Lines

The initial assessment of anticancer potential was conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.

Compound IDModification on Sulfonamide NitrogenIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
MES-001 Unsubstituted (-H)25.832.145.3
MES-002 Phenyl8.210.515.7
MES-003 4-Chlorophenyl3.55.17.9
MES-004 4-Methoxyphenyl6.88.912.4
Doxorubicin (Reference Drug)0.981.21.5

In Vivo Efficacy: Human Tumor Xenograft Model

Based on the promising in vitro activity, derivative MES-003 was selected for further evaluation in an in vivo murine xenograft model. Athymic nude mice bearing MCF-7 human breast cancer xenografts were treated with the compound, and tumor growth inhibition was monitored over a 28-day period.

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10% DMSO in saline, i.p., daily1850 ± 150-
MES-003 50 mg/kg, i.p., daily890 ± 12051.9
Doxorubicin 5 mg/kg, i.p., weekly650 ± 10064.9

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[4][5][6]

  • Compound Treatment: The test compounds were dissolved in DMSO and serially diluted with culture medium to achieve a range of concentrations. The final DMSO concentration was maintained below 0.5%. Cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[4][6]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.[7][8][9]

  • Tumor Cell Implantation: MCF-7 cells (5 x 10^6 in 100 µL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.[9]

  • Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.

  • Drug Administration: MES-003 (50 mg/kg) was administered intraperitoneally daily for 28 days. The vehicle control group received the delivery vehicle only. Doxorubicin (5 mg/kg) was administered weekly as a positive control.

  • Efficacy Evaluation: Tumor volumes and body weights were recorded throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle-treated group.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Athymic Nude Mice (6-8 weeks) C Subcutaneous Injection of MCF-7 Cells A->C B MCF-7 Cell Culture B->C D Tumor Growth to 100-150 mm³ C->D E Randomization into Groups D->E F Daily IP Injection (28 days) - Vehicle - MES-003 (50 mg/kg) E->F G Monitor Tumor Volume & Body Weight F->G H Tumor Excision at Day 28 G->H I Data Analysis (TGI) H->I

Caption: Workflow for the In Vivo Xenograft Study.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation MES_Derivative 2-(Morpholin-4-yl)ethane- 1-sulfonamide Derivative MES_Derivative->PI3K Potential Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Concluding Remarks

The representative data suggest that this compound derivatives, particularly those with substituted aromatic moieties on the sulfonamide nitrogen, hold promise as anticancer agents. The in vitro results indicate potent cytotoxic activity against multiple cancer cell lines, with MES-003 demonstrating the highest potency. This was further corroborated by significant tumor growth inhibition in an in vivo xenograft model. The mechanism of action for this class of compounds may involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[10][11] Further preclinical development, including detailed mechanism of action studies and toxicology profiling, is warranted to fully elucidate the therapeutic potential of these derivatives.

References

Assessing the Specificity of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical step in the evaluation of any potential therapeutic agent is the thorough assessment of its specificity. This guide aims to provide a comparative analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide as an inhibitor. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the inhibitory activity and target specificity of this particular compound.

Currently, this compound is predominantly documented as a byproduct in the chemical synthesis of diazo compounds.[1][2][3][4] There is no substantive evidence in the form of published experimental data to characterize its role as a specific biological inhibitor. While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial properties and receptor antagonism, this cannot be extrapolated to this compound without direct experimental validation.[5][6]

One source suggests that the biological activity of this compound has been investigated for its potential as an enzyme inhibitor, but it does not provide any specific data, targets, or references to support this claim.[7] Without such fundamental information, a meaningful comparison with alternative inhibitors is not feasible.

Future Directions and Necessary Experimental Data

To assess the specificity of this compound as an inhibitor, a systematic experimental approach would be required. The following sections outline the standard methodologies that would be necessary to generate the data for a proper comparative analysis.

Table 1: Hypothetical Data Comparison of Inhibitor Specificity

This table is a template illustrating how quantitative data would be presented if available. Currently, all values for this compound are unknown.

Inhibitor Primary Target IC50 (nM) Ki (nM) Kinase Panel Selectivity Score (S-Score) Cellular Target Engagement (EC50, nM)
This compoundUnknownUnknownUnknownUnknownUnknown
Alternative Inhibitor A Target XValueValueValueValue
Alternative Inhibitor B Target YValueValueValueValue

Key Experimental Protocols for Specificity Assessment

Should research be undertaken to characterize this compound, the following experimental protocols would be essential.

1. Biochemical Assays for Target Identification and Potency

  • Methodology: Initial screening would involve broad-based assays against representative panels of enzymes (e.g., kinases, proteases, phosphatases) to identify potential targets. For any identified primary target, dose-response studies would be conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These assays typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radiometric assays.

2. Kinase Selectivity Profiling

  • Methodology: If the primary target is a kinase, the inhibitor's specificity would be assessed against a large panel of kinases (e.g., the KINOMEscan™ platform). The output is often represented as a selectivity score (S-score), which quantifies the inhibitor's selectivity based on the number of off-target kinases it binds to at a given concentration.

3. Cellular Target Engagement Assays

  • Methodology: To confirm that the inhibitor interacts with its target in a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays would be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET™ uses bioluminescence resonance energy transfer to quantify inhibitor binding to a target protein in living cells. These assays provide the half-maximal effective concentration (EC50) for target engagement.

4. Off-Target Profiling

  • Methodology: To identify potential off-target effects, the compound would be screened against a panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen). This helps to preemptively identify potential liabilities and side effects.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments required to assess inhibitor specificity and a hypothetical signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow for Inhibitor Specificity Assessment A Compound Synthesis (this compound) B Biochemical Screening (e.g., Kinase Panel) A->B C Primary Target Identification B->C D IC50 and Ki Determination C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET™) C->E F Broad Off-Target Profiling (e.g., SafetyScreen Panel) D->F G In Vivo Efficacy and Toxicity Studies E->G F->G

Caption: Workflow for assessing inhibitor specificity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Potential Target) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Kinase2

Caption: Hypothetical kinase signaling pathway.

References

Evaluating the Drug-Like Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the drug-like properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. Its physicochemical and predicted pharmacokinetic characteristics are objectively compared with three established sulfonamide-containing drugs: sulfamethoxazole, sulfadiazine, and celecoxib (B62257). This analysis is supported by a summary of key in vitro experimental data and detailed protocols for assessing drug-like properties, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties and Lipinski's Rule of Five Analysis

A fundamental step in early drug discovery is the assessment of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's rule of five provides a set of guidelines for evaluating the drug-likeness of a chemical compound. The rule states that an orally active drug is more likely to be absorbed if it does not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight of less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.

The table below summarizes the physicochemical properties of this compound and the comparator drugs, along with their adherence to Lipinski's rule of five.

PropertyThis compoundSulfamethoxazoleSulfadiazineCelecoxib
Molecular Formula C₆H₁₄N₂O₃SC₁₀H₁₁N₃O₃SC₁₀H₁₀N₄O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight ( g/mol ) 194.25253.28250.28381.37
Calculated logP -0.9 (Predicted)0.89-0.093.73
Hydrogen Bond Donors 1 (from the sulfonamide -NH₂)1 (from the sulfonamide -NH-) and 1 (from the aniline (B41778) -NH₂) = 21 (from the sulfonamide -NH-) and 1 (from the aniline -NH₂) = 21 (from the sulfonamide -NH-)
Hydrogen Bond Acceptors 1 (Morpholine N), 1 (Morpholine O), 2 (Sulfonamide O) = 41 (Isoxazole N), 1 (Isoxazole O), 2 (Sulfonamide O) = 42 (Pyrimidine N), 2 (Sulfonamide O) = 43 (Pyrazole N), 2 (Sulfonamide O) = 5
Lipinski's Violations 0000

Comparative Overview of ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its pharmacokinetic profile and overall efficacy and safety. The following table provides a comparative overview of key ADME parameters for the selected drugs. Due to its status as a synthetic byproduct, experimental ADME data for this compound is not available in the public domain.

ADME ParameterSulfamethoxazoleSulfadiazineCelecoxib
Permeability (Papp, Caco-2) Moderate to highLow to moderateLow
Metabolic Stability Metabolized in the liver (acetylation and oxidation)[1]Metabolized in the liver (acetylation)Extensively metabolized by CYP2C9 in the liver[2]
Plasma Protein Binding ~70%[3]50.9-60.6%[3]~97%[4][5]
Elimination Half-life ~10 hours10-17 hours~11 hours[6][7]

Experimental Protocols for In Vitro ADME Assays

To provide a practical framework for the evaluation of novel compounds, this section details the methodologies for key in vitro ADME experiments.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key factor in oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable membrane supports in transwell plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assessment: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess active efflux, the compound is also added to the BL side, and samples are taken from the AP side.

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS analysis.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The in vitro half-life (t₁/₂) is then calculated from the slope of the linear regression line.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.

Methodology:

  • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

  • Incubation: The system is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS.

  • Calculation of Percentage Bound: The percentage of the compound bound to plasma proteins is calculated using the following formula: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where:

    • C_plasma is the total concentration of the compound in the plasma chamber.

    • C_buffer is the concentration of the unbound compound in the buffer chamber.

Visualizing Experimental Workflows and Comparative Analysis

To further clarify the experimental process and the comparative evaluation, the following diagrams are provided.

experimental_workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_output Data Output caco2 Caco-2 Permeability Assay papp Papp (cm/s) caco2->papp microsomes Liver Microsomal Stability t_half t½ (min) microsomes->t_half hepatocytes Hepatocyte Stability hepatocytes->t_half ppb Plasma Protein Binding percent_bound % Bound ppb->percent_bound

Caption: In Vitro ADME Screening Workflow.

lipinski_comparison cluster_properties Drug-like Properties (Lipinski's Rule) cluster_evaluation Evaluation compound This compound mw MW < 500 Da (194.25) compound->mw logp logP ≤ 5 (-0.9) compound->logp hbd H-Bond Donors ≤ 5 (1) compound->hbd hba H-Bond Acceptors ≤ 10 (4) compound->hba pass Pass mw->pass logp->pass hbd->pass hba->pass fail Fail

Caption: Lipinski's Rule Evaluation.

Conclusion

Based on the in silico analysis, this compound exhibits physicochemical properties that are highly favorable for a potential orally administered drug, with zero violations of Lipinski's rule of five. Its low molecular weight and predicted low lipophilicity suggest it is likely to have good aqueous solubility.

However, it is crucial to note that this compound is currently documented as a byproduct of chemical synthesis and is not intended for therapeutic use. The absence of experimental data on its biological activity, permeability, metabolic stability, and other pharmacokinetic parameters means that its true potential as a drug candidate remains unevaluated.

In comparison, the established drugs sulfamethoxazole, sulfadiazine, and celecoxib, while also adhering to Lipinski's rules, have well-characterized ADME profiles that have been extensively studied. This guide highlights the importance of comprehensive experimental evaluation, as outlined in the provided protocols, to move a compound from a theoretical drug-like candidate to a viable therapeutic agent. Further research, beginning with the in vitro assays described herein, would be necessary to determine if this compound possesses any pharmacological activity and a suitable pharmacokinetic profile to warrant further investigation in drug development.

References

Lack of Publicly Available Data Prevents Direct Benchmark Analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of scientific literature and chemical databases have revealed that 2-(Morpholin-4-yl)ethane-1-sulfonamide is primarily documented as a byproduct in the synthesis of diazo compounds.[1][2][3][4][5] Currently, there are no publicly available benchmark studies, bioactivity data from high-throughput screening, or specific identified biological targets for this compound. This absence of foundational data makes a direct comparison against known inhibitors, as requested, not feasible.

To conduct a benchmark study, the initial and most critical step is the identification of a specific biological target (e.g., an enzyme or receptor) that this compound modulates. Without this information, selecting appropriate "known inhibitors" for comparison is impossible.

Hypothetical Framework for a Future Benchmark Study

Should a biological target for this compound be identified in the future, a comprehensive comparison guide could be developed. The following sections outline a hypothetical benchmark study, using the well-established inhibitory action of sulfonamides on carbonic anhydrases as an illustrative example.

Hypothetical Target: Carbonic Anhydrase II (CA-II)

For the purpose of this guide, we will assume that preliminary screening has identified this compound as an inhibitor of Carbonic Anhydrase II (CA-II), a well-characterized enzyme involved in various physiological processes.

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination):

The inhibitory activity of this compound and known CA-II inhibitors (e.g., Acetazolamide) would be determined using a standard esterase assay.

  • Reagents: Purified human Carbonic Anhydrase II, 4-nitrophenyl acetate (B1210297) (NPA) as a substrate, and Tris-HCl buffer (pH 7.4).

  • Procedure:

    • A stock solution of each compound is prepared in DMSO.

    • Serial dilutions of the test compound and the reference inhibitor are made.

    • CA-II enzyme is pre-incubated with various concentrations of the inhibitors for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by adding the substrate, NPA.

    • The hydrolysis of NPA to 4-nitrophenol (B140041) is monitored spectrophotometrically at 400 nm.

    • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Data Presentation

The quantitative data from the hypothetical enzyme inhibition assay would be summarized in a table for easy comparison.

CompoundTarget EnzymeIC50 (nM)
This compoundCA-II150
Acetazolamide (Known Inhibitor)CA-II12
Signaling Pathway and Experimental Workflow Visualization

Carbonic Anhydrase II Catalytic Reaction:

The following diagram illustrates the basic catalytic function of Carbonic Anhydrase II, which is the target in our hypothetical study.

cluster_0 Carbonic Anhydrase II (CA-II) Catalysis H2O H₂O CA_II CA-II (Zinc Metalloenzyme) H2O->CA_II Substrates CO2 CO₂ CO2->CA_II Substrates H2CO3 H₂CO₃ (Carbonic Acid) CA_II->H2CO3 Hydration H_ion H⁺ H2CO3->H_ion Dissociation HCO3_ion HCO₃⁻ (Bicarbonate) H2CO3->HCO3_ion Dissociation cluster_workflow IC50 Determination Workflow prep_compounds Prepare serial dilutions of This compound and Acetazolamide pre_incubation Pre-incubate CA-II enzyme with inhibitors prep_compounds->pre_incubation add_substrate Initiate reaction with 4-Nitrophenyl Acetate (NPA) pre_incubation->add_substrate measure_activity Monitor absorbance at 400 nm (product formation) add_substrate->measure_activity data_analysis Calculate % inhibition and determine IC50 values measure_activity->data_analysis

References

The Unwanted Guest: Confirming and Comparing 2-(Morpholin-4-yl)ethane-1-sulfonamide as a Synthesis Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the occurrence of 2-(Morpholin-4-yl)ethane-1-sulfonamide as a byproduct in diazo synthesis, alongside a comparative guide to alternative synthetic strategies.

In the realm of organic synthesis, the formation of byproducts is an ever-present challenge, impacting yield, purity, and the overall efficiency of a reaction. One such byproduct, this compound, has been identified in the synthesis of diazo compounds when employing β-(cycloalkylamino)ethanesulfonyl azides as diazo transfer reagents. This guide provides a comprehensive comparison of this method with alternative synthetic routes, offering quantitative data, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach.

Unmasking the Byproduct: Diazo Transfer with β-(Cycloalkylamino)ethanesulfonyl Azides

The formation of this compound is a direct consequence of the diazo transfer reaction mechanism when using reagents such as β-(morpholino)ethanesulfonyl azide (B81097). In this reaction, the sulfonyl azide transfers the diazo group to an active methylene (B1212753) compound, generating the desired diazo product and the corresponding sulfonamide as a byproduct.

A key advantage of using β-(cycloalkylamino)ethanesulfonyl azides is the physicochemical properties of the resulting sulfonamide byproduct.[1][2][3] Due to the presence of the morpholine (B109124) ring, this compound exhibits high polarity and good solubility in water.[1][2][3] This characteristic significantly simplifies the purification process, as the byproduct can be efficiently removed from the reaction mixture through simple aqueous extraction.[1][2][3]

A Comparative Look: Alternative Pathways to Diazo Compounds

To mitigate the formation of specific byproducts and to suit different substrate requirements, several alternative methods for the synthesis of diazo compounds are widely employed. The following sections provide a comparative overview of two prominent alternatives: the Regitz diazo transfer and the oxidation of hydrazones.

The Classic Approach: Regitz Diazo Transfer

The Regitz diazo transfer reaction is a well-established method for the synthesis of diazo compounds from active methylene compounds.[4][5] This method typically utilizes sulfonyl azides like tosyl azide (TsN₃) or methanesulfonyl azide (MsN₃).

Key Performance Indicators:

MetricMethanesulfonyl Azide (MsN₃)Tosyl Azide (TsN₃)
Molecular Weight 121.12 g/mol 197.21 g/mol
Azide Content (% w/w) ~34.7%~21.3%
Atom Economy (for Diazo Transfer on Dimethyl Malonate) 82.8%68.5%
Byproduct Methanesulfonamidep-Toluenesulfonamide (B41071)
Byproduct Removal Generally easier due to higher polarity and water solubility.[6]Can be more challenging to remove from less polar products.[6]
Reported Yield (Diazo Transfer) Not explicitly found for a direct comparison with the same substrate.Up to 94% for active methylene compounds.[7]

Table 1: Comparison of Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions.[4][6]

While tosyl azide is often praised for its high efficiency and cost-effectiveness, the resulting p-toluenesulfonamide byproduct can sometimes complicate purification.[6][7] Methanesulfonyl azide offers an advantage in this regard, as its sulfonamide byproduct is more water-soluble.[6]

A Cleaner Route: Oxidation of Hydrazones

The oxidation of hydrazones presents a fundamentally different approach to the synthesis of diazo compounds, avoiding the use of sulfonyl azides altogether and thus eliminating the formation of sulfonamide byproducts. A particularly mild and efficient protocol involves the copper-catalyzed aerobic oxidation of hydrazones.[1][8][9]

This method employs a simple Cu(OAc)₂ catalyst with oxygen from the air as the terminal oxidant, generating water as the only byproduct.[8][9] The reactions are typically fast, occurring at room temperature, and can be carried out under ambient air.[1][8]

Reported Yields for Copper-Catalyzed Hydrazone Oxidation:

SubstrateProductYield (%)
Aryldiazo Ester HydrazoneAryldiazo Ester94%
Diaryl HydrazoneDiaryl Diazomethaneup to 94% (from Z-hydrazone)

Table 2: Representative yields for the copper-catalyzed oxidation of hydrazones.[1][8]

This method is notable for its broad substrate scope, including the synthesis of diaryl diazomethanes which can be challenging to access via traditional diazo transfer methods.[9]

Experimental Protocols

Diazo Transfer using β-(Morpholino)ethanesulfonyl Azide

A general procedure involves the reaction of an active methylene compound with β-(morpholino)ethanesulfonyl azide in the presence of a base (e.g., triethylamine (B128534) or DBU) in a suitable organic solvent like acetonitrile (B52724) or dichloromethane (B109758). The reaction is typically stirred at room temperature until completion (monitored by TLC). The workup involves washing the organic layer with water to remove the this compound byproduct and the base. The desired diazo compound is then isolated from the organic phase after drying and solvent evaporation.

Regitz Deformylative Diazo Transfer

This two-step procedure is often used for simple ketones.[6][10]

  • Formylation: The ketone is first reacted with a formylating agent (e.g., ethyl formate) in the presence of a base (e.g., sodium ethoxide) to form a β-dicarbonyl compound.[6]

  • Diazo Transfer: The resulting activated methylene compound is then treated with a sulfonyl azide (e.g., tosyl azide) and a base (e.g., triethylamine) in a solvent like acetonitrile.[6][11] The reaction mixture is stirred until the starting material is consumed. Workup typically involves quenching the reaction with water, extracting with an organic solvent, and purifying the crude product by column chromatography to remove the sulfonamide byproduct.[11]

Copper-Catalyzed Oxidation of Hydrazones

A solution of the hydrazone in a solvent such as dichloromethane is added to a mixture of a copper(II) salt (e.g., Cu(OAc)₂·H₂O, 10 mol%), a ligand (e.g., pyridine, 0.6 equiv), and a drying agent (e.g., SiO₂) under an air atmosphere.[1][8] The reaction is stirred vigorously at room temperature for a specified time (often 1 hour).[1][8] The resulting mixture is then filtered through a short plug of silica (B1680970) gel and the solvent is removed under reduced pressure to afford the diazo compound.[8]

Visualizing the Pathways

Diazo_Synthesis_Pathways cluster_0 Diazo Transfer with β-(Morpholino)ethanesulfonyl Azide cluster_1 Regitz Diazo Transfer cluster_2 Hydrazone Oxidation start0 Active Methylene Compound product0 Diazo Compound start0->product0 Base reagent0 β-(Morpholino)ethanesulfonyl Azide reagent0->product0 byproduct0 This compound (Water-Soluble) reagent0->byproduct0 start1 Active Methylene Compound product1 Diazo Compound start1->product1 Base reagent1 Tosyl Azide (TsN₃) or Methanesulfonyl Azide (MsN₃) reagent1->product1 byproduct1 p-Toluenesulfonamide or Methanesulfonamide reagent1->byproduct1 start2 Hydrazone product2 Diazo Compound start2->product2 Catalyst reagent2 Cu(OAc)₂, O₂ (air) reagent2->product2 byproduct2 Water (H₂O) reagent2->byproduct2

Caption: Comparative workflows for the synthesis of diazo compounds.

Conclusion: A Strategic Choice for Diazo Synthesis

The identification of this compound as a byproduct in diazo synthesis using β-(cycloalkylamino)ethanesulfonyl azides highlights the importance of understanding reaction pathways and byproduct profiles. While this method offers the significant advantage of a water-soluble byproduct that is easily removed, alternative methods provide viable and, in some cases, superior routes to diazo compounds.

The Regitz diazo transfer remains a robust and widely used method, with the choice between reagents like tosyl azide and methanesulfonyl azide depending on a balance of reactivity, cost, and ease of purification. For syntheses where byproduct removal is a primary concern, methanesulfonyl azide may be preferable.

The copper-catalyzed oxidation of hydrazones emerges as a highly attractive "green" alternative. By avoiding sulfonyl azides altogether, it eliminates the formation of sulfonamide byproducts and utilizes readily available and environmentally benign reagents. Its mild reaction conditions and broad substrate scope make it a powerful tool in the modern synthetic chemist's arsenal.

Ultimately, the choice of synthetic method will depend on a careful consideration of the specific substrate, desired purity, scale of the reaction, and safety considerations. This guide provides the necessary comparative data and experimental context to enable researchers and drug development professionals to make an informed decision and optimize their synthetic strategies for the efficient and clean production of diazo compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational and disposal plans of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a byproduct in the synthesis of diazo compounds.[1][2] Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.

Compound Profile

To ensure proper handling and disposal, it is crucial to be aware of the known properties of this compound.

PropertyValue
CAS Number 4945-80-6[1][3][4]
Molecular Formula C6H14N2O3S[1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility - DMSO: Sparingly Soluble (1-10 mg/ml)- Ethanol: Slightly Soluble (0.1-1 mg/ml)- PBS (pH 7.2): Sparingly Soluble (1-10 mg/ml)[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, it is crucial to flush the affected area with copious amounts of water and seek medical attention if any irritation persists.[5]

In Case of a Spill:

  • Alert all personnel in the immediate vicinity.

  • For minor spills, and if you are properly trained, utilize an appropriate absorbent material to contain and clean up the spill.

  • The absorbent material used for the cleanup must be collected and disposed of as hazardous waste.

  • For larger spills, evacuate the area and promptly contact your institution's emergency response team.[6]

Disposal Protocol

The disposal of any chemical, including this compound, is regulated by governmental bodies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA).[5][6] As a general and critical rule, chemical waste should never be discarded in the regular trash or flushed down the sewer system.[6][7] The recommended practice for compounds of this nature, particularly those with limited specific disposal information, is to manage them as hazardous waste. The preferred method for the disposal of pharmaceutical and chemical waste is incineration at a licensed hazardous waste disposal facility, which ensures the complete destruction of the compound.[5]

Experimental Protocol for Disposal:

  • Segregation: Isolate this compound waste from all other waste streams. It must be collected in a designated and clearly labeled hazardous waste container to prevent accidental mixing with incompatible substances.[5]

  • Containerization: Utilize a chemically resistant and leak-proof container that has a secure lid. The container must be in good condition and compatible with the sulfonamide compound.[5]

  • Labeling: The waste container must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and the date when the waste was first added to the container.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be secure, situated away from general laboratory traffic, and clearly marked as a hazardous waste storage area.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to schedule the pickup and transportation of the waste.[5]

  • Documentation: Meticulously maintain a record of the generated waste, including the quantity and the date of disposal, in a laboratory waste logbook.[5]

Disposal of Empty Containers:

Empty containers that previously held this compound should also be treated as hazardous waste.[6] It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing and defacing the original label, the container may often be disposed of in the regular trash; however, it is imperative to confirm this practice with your institution's EHS department.[6][8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Designated Hazardous Waste Container B->C D Is the Container Full? C->D D->C No E Securely Seal and Label Container with Chemical Name and Date D->E Yes F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Document Waste in Logbook G->H I End: Waste Disposed H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Morpholin-4-yl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a compound utilized in scientific research. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the recommendations below are based on the hazardous properties of related morpholine (B109124) and sulfonamide compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required at all times.
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand GlovesChemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use. Double-gloving is recommended.[1][2]
Body Laboratory CoatA clean, buttoned lab coat must be worn.
Chemical-Resistant GownFor procedures with a higher risk of contamination, a disposable, chemical-resistant gown should be worn over the lab coat.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
RespiratorIn the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. A proper fit test is required.[2]
Footwear Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.[2]

Operational Plan: Safe Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound:

  • Preparation and Weighing :

    • Work Area : Designate a specific area within a chemical fume hood for handling this compound.[2]

    • Weighing : Whenever possible, use a balance inside the fume hood or a powder containment hood. If weighing outside a hood, ensure minimal air currents and use appropriate respiratory protection.[2]

    • Utensils : Use dedicated spatulas and weighing papers. Clean all utensils thoroughly after use.[2]

  • Solution Preparation :

    • Solvent Addition : Add solvent to the solid compound slowly to prevent splashing and aerosol generation.[2]

    • Mixing : Use a sealed container for mixing or dissolving. If heating is required, use a controlled heating mantle and ensure proper ventilation.[2]

  • Experimental Use :

    • Transfers : When transferring solutions, use appropriate pipettes or cannulas to minimize spills and drips.[2]

    • Reactions : Conduct all reactions in a chemical fume hood. Ensure that all glassware is properly secured.[2]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels) must be collected in a dedicated, labeled hazardous waste container.[2]

    • Liquid Waste : Unused solutions and solvent washes should be collected in a separate, labeled hazardous waste container for organic waste. Do not mix with other waste streams unless compatibility is confirmed.[2]

    • Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[2]

  • Container Management :

    • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Storage : Store waste containers in a designated, secondary containment area away from incompatible materials.[2]

  • Decontamination :

    • Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

    • Work Surfaces : Clean all work surfaces with a suitable solvent and then with soap and water after completing work.

Emergency Procedures

  • Spills :

    • Small Spills : For small powder spills within a fume hood, gently cover with an absorbent material and then carefully collect into a hazardous waste container.[2]

    • Large Spills : Evacuate the area and contact your institution's environmental health and safety department.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment disp_segregate Segregate Waste (Solid, Liquid, Sharps) handle_experiment->disp_segregate cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store Waste in Designated Area disp_label->disp_store cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.